Arginase inhibitor 7
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H29BN6O5 |
|---|---|
Molecular Weight |
372.23 g/mol |
IUPAC Name |
(3R,5S)-3-amino-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-5-(2-boronoethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H29BN6O5/c16-10(2-1-5-20-13(17)18)11(22)21-7-9(3-4-15(25)26)6-14(19,8-21)12(23)24/h9-10,25-26H,1-8,16,19H2,(H,23,24)(H4,17,18,20)/t9-,10-,14+/m0/s1 |
InChI Key |
BMEXUFQWAIJXNV-PKFCDNJMSA-N |
Isomeric SMILES |
B(CC[C@H]1C[C@@](CN(C1)C(=O)[C@H](CCCN=C(N)N)N)(C(=O)O)N)(O)O |
Canonical SMILES |
B(CCC1CC(CN(C1)C(=O)C(CCCN=C(N)N)N)(C(=O)O)N)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Arginase Inhibitor 7: A Technical Guide to its Mechanism of Action on ARG1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginase 1 (ARG1) is a critical metalloenzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1] Its upregulation in the tumor microenvironment and in various cardiovascular and inflammatory diseases leads to localized depletion of L-arginine, a substrate essential for T-cell proliferation and nitric oxide (NO) synthesis.[1][2][3] This depletion results in immune suppression and endothelial dysfunction, making ARG1 a compelling therapeutic target.[2][3] Arginase inhibitor 7, also known as compound A17, is a novel, orally bioavailable piperidine derivative that potently inhibits ARG1.[4] This technical guide provides an in-depth analysis of the mechanism of action of this compound on ARG1, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action
This compound is a boronic acid-based inhibitor designed to primarily target extracellular ARG1.[5] Boronic acid derivatives are known to act as transition-state analogues, mimicking the tetrahedral intermediate formed during L-arginine hydrolysis.[6] This allows them to bind with high affinity to the active site of the arginase enzyme.[6]
The primary mechanism of this compound is the competitive inhibition of ARG1. By occupying the active site, it prevents the binding and subsequent hydrolysis of the natural substrate, L-arginine. A key characteristic of this class of inhibitors is their low intracellular activity, which means they are designed to primarily inhibit arginase that has been released into the extracellular space by cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[4] This targeted action helps to restore extracellular L-arginine levels without significantly impacting intracellular processes in all cells.
Quantitative Data: Inhibitory Potency and Kinetics
The inhibitory activity of this compound against human ARG1 (hARG1) has been quantified, demonstrating its high potency. While comprehensive kinetic data for this compound is not publicly available, data for structurally related boronic acid-based inhibitors provide insight into the binding characteristics of this class of molecules.
| Parameter | Value | Compound | Notes |
| IC50 (hARG1) | 0.16 ± 0.03 µM | This compound | Half-maximal inhibitory concentration against human Arginase 1.[4] |
| Ki | 0.25 µM | ABH | Competitive inhibition constant at pH 7.5 against human Arginase 2.[6] |
| KD | 27 nM | ABH | Binding affinity constant determined by SPR at pH 9.5.[7] |
| KD | 797 nM | ABH | Binding affinity constant determined by SPR at pH 7.4.[7] |
| kon (ka) | 5.1 x 10³ M⁻¹s⁻¹ | ABH | Association rate constant at pH 9.5.[7] |
| koff (kd) | 1.4 x 10⁻⁴ s⁻¹ | ABH | Dissociation rate constant at pH 9.5.[7] |
ABH (2(S)-amino-6-boronohexanoic acid) is a well-characterized boronic acid-based arginase inhibitor and serves as a reference compound.[5][6]
Downstream Signaling Pathways
The inhibition of ARG1 by this compound instigates a critical shift in L-arginine metabolism, leading to significant downstream effects, particularly on immune function and vasodilation. By preventing L-arginine depletion, the inhibitor ensures its availability for other enzymatic pathways, most notably for Nitric Oxide Synthase (NOS).[2][8]
References
- 1. Cryo-EM structures of inhibitory antibodies complexed with arginase 1 provide insight into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Arginase 1 is a key driver of immune suppression in pancreatic cancer | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boronic acid-based arginase inhibitors in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
Arginase inhibitor 7 CAS number 2377392-07-7 characterization.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arginase inhibitor 7, also identified as compound A17, is a potent and orally bioavailable small molecule inhibitor of Arginase 1 (ARG1). With the CAS number 2377392-07-7, this compound has emerged from a novel class of boronic acid-based piperidine derivatives. A key characteristic of this series is its low intracellular activity, positioning it as a primarily extracellular arginase inhibitor. This targeted action suggests a distinct therapeutic potential, particularly in immuno-oncology, by modulating the tumor microenvironment (TME). By inhibiting the enzymatic degradation of L-arginine in the extracellular space, this compound can restore L-arginine levels, thereby enhancing anti-tumor immune responses, particularly T-cell function, which is often suppressed in the arginine-depleted TME. This guide provides a comprehensive overview of its known characteristics, relevant biological pathways, and detailed, representative experimental protocols for its characterization.
Physicochemical and Pharmacological Properties
This compound is a synthetic, boronic acid-based compound designed for high potency against the ARG1 enzyme. Its development focused on overcoming the limitations of earlier arginase inhibitors, such as poor oral bioavailability.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound (compound A17).
| Parameter | Value | Reference |
| CAS Number | 2377392-07-7 | N/A |
| Molecular Formula | C₁₄H₂₉BN₆O₅ | N/A |
| Molecular Weight | 372.23 g/mol | N/A |
| Target Enzyme | Arginase 1 (ARG1) | [1] |
| IC₅₀ (hARG1) | 0.16 µM (160 nM) | [1] |
| Oral Bioavailability | Up to 66% (in animal models) | [1] |
| Cellular Activity | Low intracellular activity | [1] |
Mechanism of Action and Signaling Pathways
Arginase plays a critical role in regulating L-arginine metabolism. In the tumor microenvironment, arginase secreted by myeloid-derived suppressor cells (MDSCs) and other cells depletes extracellular L-arginine. This amino acid is essential for T-cell proliferation and function. The depletion of L-arginine impairs the anti-tumor immune response.
This compound, acting extracellularly, blocks the conversion of L-arginine to ornithine and urea. This restores the local concentration of L-arginine, making it available for T-cells. Furthermore, L-arginine is a common substrate for both arginase and nitric oxide synthase (NOS). By inhibiting arginase, more L-arginine is available for NOS, which can lead to the production of nitric oxide (NO), a molecule with complex roles in tumor biology and immune regulation.[2][3]
Arginase-NOS Competition Pathway
Experimental Protocols
The following sections provide detailed, representative methodologies for the characterization of an arginase inhibitor like compound A17. These are generalized protocols based on standard practices in the field.
In Vitro Arginase Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the IC₅₀ of an inhibitor against purified arginase. The assay measures the amount of urea produced from the enzymatic reaction.[4][5]
1. Reagent Preparation:
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.1 mM EGTA, and a protease inhibitor cocktail.
- Arginase Activation Solution: 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5).
- Substrate Solution: 0.5 M L-arginine (pH 9.7).
- Acid Stop Solution: A 1:3:7 mixture of H₂SO₄:H₃PO₄:H₂O.
- Colorimetric Reagent: 9% α-isonitrosopropiophenone (ISPF) in 100% ethanol.
2. Assay Procedure:
- Activate recombinant human ARG1 by incubating the enzyme with the Arginase Activation Solution at 55°C for 10 minutes.
- Prepare a serial dilution of this compound in the assay buffer.
- In a 96-well plate, add the activated enzyme, assay buffer, and the inhibitor dilutions. Include a "no inhibitor" control.
- Initiate the reaction by adding the L-arginine substrate solution to each well.
- Incubate the plate at 37°C for 20 minutes.
- Stop the reaction by adding the Acid Stop Solution.
- Add the Colorimetric Reagent to each well.
- Develop the color by incubating the plate at 100°C for 45 minutes.
- Cool the plate to room temperature for 10 minutes.
- Read the absorbance at 540 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.
In Vivo Pharmacokinetic (PK) Study
This protocol outlines a typical single-dose oral PK study in mice to determine parameters like bioavailability.[6][7][8]
1. Animal Model:
- Use 8-10 week old male C57BL/6 mice.
- Acclimatize animals for at least one week before the study.
- Fast mice for 4 hours before dosing, with water available ad libitum.
2. Dosing and Sampling:
- Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
- Administer a single dose of the inhibitor via oral gavage (e.g., 10 mg/kg).
- Collect blood samples (approximately 50 µL) via tail vein or saphenous vein puncture into EDTA-coated tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Process blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.
- Store plasma samples at -80°C until analysis.
3. Bioanalysis (LC-MS/MS):
- Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.
- Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of the inhibitor.
- Extract the inhibitor from plasma samples, standards, and QCs using protein precipitation (e.g., with acetonitrile containing an internal standard).
- Analyze the extracts using the validated LC-MS/MS method.
4. Data Analysis:
- Calculate the plasma concentration of the inhibitor at each time point.
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t₁/₂ (half-life).
- To determine oral bioavailability (%F), a separate cohort of mice is dosed intravenously, and the AUC from the oral dose is compared to the AUC from the IV dose.
In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol describes how to assess the anti-tumor efficacy of an immunomodulatory agent like this compound.[9][10][11]
1. Animal and Tumor Model:
- Use an appropriate syngeneic mouse model (e.g., CT26 colon carcinoma or B16-F10 melanoma in BALB/c or C57BL/6 mice, respectively).
- Inject tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) subcutaneously into the flank of the mice.
- Monitor tumor growth using calipers.
2. Treatment Protocol:
- When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound).
- Administer this compound orally, once or twice daily, at a predetermined dose level based on PK/PD and tolerability studies.
- Measure tumor volumes and body weights 2-3 times per week.
3. Efficacy Endpoints:
- The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100.
- Monitor animal survival as a secondary endpoint.
- At the end of the study, tumors and spleens can be harvested for ex vivo analysis (e.g., flow cytometry to assess immune cell infiltration, or measurement of arginine/ornithine levels).
4. Data Analysis:
- Plot mean tumor volume ± SEM for each group over time.
- Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth between groups.
- Generate Kaplan-Meier survival curves and analyze with a log-rank test.
Mandatory Visualizations
In Vitro Characterization Workflow
In Vivo Characterization Workflow
References
- 1. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. assaygenie.com [assaygenie.com]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
Biochemical Characterization of Arginase Inhibitor 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginase inhibitor 7, also identified as compound A17, is a novel, orally bioavailable small molecule inhibitor of human Arginase 1 (ARG1).[1] As a boronic acid-based inhibitor, it represents a promising therapeutic candidate by targeting an enzyme implicated in various pathological conditions, including cancer and cardiovascular diseases. This document provides a comprehensive overview of the available biochemical data for this compound, details established experimental protocols for its characterization, and visualizes the key signaling pathways associated with arginase inhibition.
Introduction to Arginase and its Inhibition
Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In mammals, two isoforms exist: Arginase 1 (ARG1), a cytosolic enzyme highly expressed in the liver as part of the urea cycle, and Arginase 2 (ARG2), a mitochondrial enzyme found in various tissues.
The metabolic activity of arginase plays a crucial role in regulating the bioavailability of L-arginine. This amino acid is also a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule involved in vasodilation, immune responses, and neurotransmission. By competing with NOS for the common substrate L-arginine, arginase can modulate NO production.[2][3] Upregulation of arginase activity is associated with several disease states, making it an attractive target for therapeutic intervention.
Arginase inhibitors are designed to block the enzymatic activity of arginase, thereby increasing the bioavailability of L-arginine for the NOS pathway and restoring NO production. This compound is a recently developed compound belonging to the class of boronic acid-based inhibitors.[1]
Quantitative Biochemical Data
The primary reported quantitative data for this compound (compound A17) is its in vitro inhibitory potency against human Arginase 1 (hARG1).
Table 1: In Vitro Inhibitory Activity of this compound
| Inhibitor | Target | IC50 (µM) | Source |
| This compound (A17) | hARG1 | 0.16 | [Gzik A, et al. 2023][1] |
Note: Detailed kinetic parameters such as the inhibition constant (Ki) and the specific mechanism of inhibition (e.g., competitive, non-competitive) for this compound have not been found in the publicly available literature. This information is likely detailed in the full publication by Gzik et al., 2023.
Experimental Protocols
The following section outlines a detailed, representative experimental protocol for determining the in vitro inhibitory activity of an arginase inhibitor, such as this compound. This protocol is based on established colorimetric methods for measuring arginase activity.
In Vitro Arginase Inhibition Assay (Colorimetric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Arginase 1.
Principle: The enzymatic activity of arginase is determined by quantifying the amount of urea produced from the hydrolysis of L-arginine. The urea concentration is measured using a colorimetric reaction, for example, with α-isonitrosopropiophenone (ISPF) or diacetyl monoxime, which forms a colored product with urea in an acidic environment. The absorbance of this product is directly proportional to the amount of urea produced.
Materials:
-
Purified recombinant human Arginase 1 (hARG1)
-
L-arginine solution (substrate)
-
Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Urea standard solutions
-
Colorimetric reagent (e.g., a mixture of sulfuric acid, phosphoric acid, and ISPF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the purified hARG1 enzyme in the assay buffer containing MnCl2 at 37°C for 10-15 minutes to ensure full activation of the enzyme.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Reaction Setup:
-
Add a fixed amount of the activated hARG1 enzyme to each well of a 96-well microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding a pre-warmed L-arginine solution to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes) during which the reaction is linear.
-
Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., a component of the colorimetric reagent).
-
Color Development: Add the colorimetric reagent to all wells and incubate at an elevated temperature (e.g., 95-100°C) for a specified time (e.g., 30-60 minutes) to allow for color development.
-
Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis:
-
Generate a urea standard curve by plotting the absorbance values of the urea standards against their known concentrations.
-
Determine the concentration of urea produced in each experimental well using the standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
While specific studies detailing the signaling pathways modulated by this compound are not yet available, its mechanism of action can be inferred from its function as an arginase inhibitor. By blocking arginase, the inhibitor increases the intracellular concentration of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a key signaling molecule with diverse downstream effects.
L-Arginine Metabolism and the Effect of Arginase Inhibition
The following diagram illustrates the central role of arginase in L-arginine metabolism and how its inhibition can shift the metabolic flux towards NO production.
Caption: L-Arginine Metabolic Pathways and the Action of this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.
Caption: Workflow for Determining the IC50 of this compound.
Logical Relationship of Arginase Inhibition and Downstream Effects
This diagram illustrates the logical cascade of events following the inhibition of Arginase 1 by a compound like this compound.
Caption: Logical Flow of Arginase 1 Inhibition by this compound.
Conclusion
This compound (compound A17) is a potent inhibitor of human Arginase 1 with an IC50 of 0.16 µM and possesses high oral bioavailability.[1] As a boronic acid-based inhibitor, it holds therapeutic promise for diseases characterized by elevated arginase activity. Further detailed biochemical and in vivo studies, including the determination of its Ki value, mechanism of inhibition, and specific effects on cellular signaling pathways, are necessary to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working on the characterization of this compound and similar molecules.
References
Arginase Inhibitor 7: A Technical Guide to its Role in Modulating L-arginine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginase inhibitor 7, also known as compound A17, is a potent and orally bioavailable small molecule inhibitor of Arginase-1 (ARG1), a key enzyme in the L-arginine metabolic pathway. With a half-maximal inhibitory concentration (IC50) of 0.16 μM, this compound presents a valuable tool for investigating the therapeutic potential of ARG1 inhibition in various disease models, including cancer and cardiovascular disorders. This technical guide provides a comprehensive overview of the role of this compound in modulating L-arginine metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Introduction to L-arginine Metabolism and the Role of Arginase
L-arginine is a semi-essential amino acid that serves as a substrate for two major enzymatic pathways: nitric oxide synthases (NOS) and arginases. The balance between these two pathways is critical for maintaining cellular homeostasis.
-
Nitric Oxide Synthase (NOS) Pathway: NOS enzymes (eNOS, nNOS, and iNOS) metabolize L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.
-
Arginase (ARG) Pathway: Arginase enzymes (ARG1 and ARG2) hydrolyze L-arginine into L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation, and proline, which is vital for collagen production.
In pathological conditions such as cancer and cardiovascular diseases, the expression and activity of arginase are often upregulated. This increased arginase activity can lead to L-arginine depletion, thereby limiting NO production by NOS and promoting the synthesis of polyamines and proline, which can contribute to disease progression.
This compound (Compound A17): A Potent ARG1 Inhibitor
This compound is a selective inhibitor of ARG1.[1] Its high potency and oral bioavailability make it a promising candidate for both preclinical research and potential therapeutic development.
Quantitative Data on this compound Efficacy
While specific quantitative data on the effects of this compound on various L-arginine metabolites are not extensively available in the public domain, the following table summarizes its primary inhibitory activity. Data from studies on other potent arginase inhibitors are included for comparative purposes to illustrate the expected modulatory effects.
| Parameter | This compound (Compound A17) | nor-NOHA (Reference Inhibitor) | BEC (Reference Inhibitor) |
| Target | Arginase-1 (ARG1) | Arginase (non-selective) | Arginase (non-selective) |
| IC50 | 0.16 μM[1] | ~1 µM | ~0.03 µM |
| Effect on L-ornithine | Expected to decrease | Decreases | Decreases |
| Effect on Urea | Expected to decrease | Decreases | Decreases |
| Effect on L-arginine | Expected to increase availability for NOS | Increases availability for NOS | Increases availability for NOS |
| Effect on NO production | Expected to increase | Increases | Increases |
Data on nor-NOHA and BEC are compiled from various preclinical studies and are intended to be representative of the effects of potent arginase inhibition.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, based on standard methodologies for evaluating arginase inhibitors, the following protocols can be adapted.
In Vitro Arginase Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on ARG1 activity.
Materials:
-
Recombinant human Arginase-1
-
This compound (Compound A17)
-
L-arginine solution
-
Urea colorimetric detection kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of recombinant human Arginase-1.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the L-arginine solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the urea detection kit instructions.
-
Add the colorimetric reagents from the urea detection kit and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of arginase inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Murine Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma, LLC Lewis lung carcinoma)
-
Immuno-competent mice (e.g., BALB/c or C57BL/6)
-
This compound (Compound A17) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound or vehicle orally at a predetermined dose and schedule.
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in the tumor microenvironment.
Signaling Pathways and Logical Relationships
The inhibition of ARG1 by this compound initiates a cascade of events that modulate downstream signaling pathways.
Modulation of L-arginine Metabolism
The primary effect of this compound is the blockade of L-arginine conversion to L-ornithine and urea. This shunts L-arginine towards the NOS pathway, leading to increased NO production.
Caption: Modulation of L-arginine metabolism by this compound.
Impact on Tumor Microenvironment
In the context of cancer, increased ARG1 activity in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) depletes L-arginine, leading to T-cell dysfunction. By inhibiting ARG1, this compound can restore L-arginine levels, thereby enhancing T-cell proliferation and anti-tumor immunity.
Caption: Impact of this compound on the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy
A typical experimental workflow to assess the in vivo efficacy of this compound in a cancer model is depicted below.
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
This compound is a potent and specific inhibitor of ARG1 with high oral bioavailability. By modulating the L-arginine metabolic pathway, it holds significant promise for therapeutic intervention in diseases characterized by elevated arginase activity, such as cancer and cardiovascular disorders. The provided experimental frameworks and pathway diagrams serve as a guide for researchers to further investigate the precise mechanisms of action and therapeutic potential of this promising compound. Further studies are warranted to generate more specific quantitative data on the effects of this compound on the full spectrum of L-arginine metabolites and to elucidate its impact on downstream signaling cascades in various disease models.
References
The Impact of Arginase Inhibition on Urea Cycle Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase inhibitors are a class of small molecules that modulate the urea cycle by targeting the enzyme arginase. Arginase catalyzes the final step of the urea cycle, the hydrolysis of L-arginine to L-ornithine and urea.[1][2] By inhibiting this enzyme, these compounds increase the bioavailability of L-arginine for other metabolic pathways, most notably the production of nitric oxide (NO) by nitric oxide synthase (NOS).[3] While the primary target of these inhibitors is well-defined, their comprehensive effects on the entire suite of urea cycle enzymes are of significant interest for therapeutic applications and understanding potential off-target effects.
This technical guide provides an in-depth analysis of the effects of arginase inhibition on the enzymes of the urea cycle. It is important to note that a specific compound designated as "Arginase inhibitor 7" is not prominently described in the public scientific literature. Therefore, this document will focus on the established principles of arginase inhibition and provide data and protocols based on well-characterized arginase inhibitors as representative examples.
The Urea Cycle and the Role of Arginase
The urea cycle is a vital metabolic pathway that occurs primarily in the liver and is responsible for the conversion of toxic ammonia into urea for excretion.[4] This process involves five key enzymes:
-
Carbamoyl Phosphate Synthetase I (CPS1): Catalyzes the formation of carbamoyl phosphate from ammonia, bicarbonate, and ATP in the mitochondria.[4]
-
Ornithine Transcarbamylase (OTC): Also located in the mitochondria, it combines carbamoyl phosphate with ornithine to form citrulline.[4][5]
-
Argininosuccinate Synthetase (ASS1): A cytosolic enzyme that condenses citrulline and aspartate to form argininosuccinate.[4][6]
-
Argininosuccinate Lyase (ASL): This cytosolic enzyme cleaves argininosuccinate into arginine and fumarate.[4][7]
-
Arginase 1 (ARG1): The final enzyme in the cycle, located in the cytosol, which hydrolyzes arginine to produce urea and regenerate ornithine.[1][4]
Arginase 1 (the liver isoform) plays a crucial role in regulating the flux of the urea cycle and the availability of arginine for other cellular processes.[1]
Effects of Arginase Inhibition on Urea Cycle Enzymes
The primary and direct effect of an arginase inhibitor is the competitive or non-competitive inhibition of arginase activity. This leads to a decrease in the production of urea and ornithine from arginine. The effects on the other urea cycle enzymes are generally considered to be indirect and are a consequence of the altered concentrations of urea cycle intermediates.
Quantitative Data Summary
The following table summarizes the expected effects of a potent and selective arginase inhibitor on the activity of the five urea cycle enzymes. The data presented are representative of the mechanistic understanding of arginase inhibition and may vary depending on the specific inhibitor, its concentration, and the experimental system.
| Enzyme | Expected Change in Activity | Mechanism of Action | Notes |
| Carbamoyl Phosphate Synthetase I (CPS1) | No direct effect expected. | Arginase inhibitors are not known to directly bind to or modulate the activity of CPS1. | Indirect effects may arise from long-term alterations in nitrogen metabolism. |
| Ornithine Transcarbamylase (OTC) | Potential for indirect modulation. | Reduced ornithine levels due to arginase inhibition could potentially decrease the substrate availability for OTC. | The intracellular pools of ornithine are complex and may be replenished by other pathways. |
| Argininosuccinate Synthetase (ASS1) | No direct effect expected. | Arginase inhibitors do not target ASS1. | Altered citrulline levels could indirectly influence ASS1 activity. |
| Argininosuccinate Lyase (ASL) | Potential for indirect inhibition. | Increased intracellular arginine concentrations resulting from arginase inhibition may lead to feedback inhibition of ASL.[8] | The extent of this inhibition is likely dependent on the specific organism and cellular context. |
| Arginase 1 (ARG1) | Significant Decrease | Direct competitive or non-competitive inhibition by the arginase inhibitor. | This is the primary and intended effect of this class of compounds. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurately assessing the impact of arginase inhibitors on urea cycle enzyme activities. Below are generalized methodologies for measuring the activity of each enzyme.
Arginase Activity Assay
Principle: Arginase activity is determined by measuring the amount of urea produced from the hydrolysis of L-arginine. The urea is then quantified colorimetrically.
Methodology:
-
Sample Preparation: Homogenize liver tissue or cell lysates in a suitable buffer (e.g., Tris-HCl with MnCl2 as a cofactor).
-
Enzyme Activation: Pre-incubate the lysate at 55-60°C for 10 minutes to activate arginase.
-
Reaction Initiation: Add L-arginine solution to the activated lysate and incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and perchloric acids).
-
Urea Quantification: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime) and heat at 100°C. The resulting colored product is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: Determine the amount of urea produced by comparing the absorbance to a standard curve of known urea concentrations.
Carbamoyl Phosphate Synthetase I (CPS1) Activity Assay
Principle: CPS1 activity is measured by the incorporation of radiolabeled bicarbonate into carbamoyl phosphate, which is then converted to citrulline in the presence of excess ornithine and ornithine transcarbamylase.
Methodology:
-
Sample Preparation: Isolate mitochondria from liver tissue.
-
Reaction Mixture: Prepare a reaction mixture containing mitochondrial extract, ATP, MgCl2, N-acetylglutamate (an allosteric activator), ornithine, ornithine transcarbamylase, and radiolabeled bicarbonate (H¹⁴CO₃⁻).
-
Reaction Initiation and Termination: Start the reaction by adding the mitochondrial extract and stop it after a defined time with perchloric acid.
-
Quantification: The amount of radiolabeled citrulline formed is determined by liquid scintillation counting after separation from unreacted bicarbonate.
Ornithine Transcarbamylase (OTC) Activity Assay
Principle: OTC activity is determined by measuring the rate of citrulline formation from ornithine and carbamoyl phosphate. The citrulline produced is quantified colorimetrically.
Methodology:
-
Sample Preparation: Prepare a homogenate of liver tissue or cell lysate.
-
Reaction Mixture: Combine the sample with a reaction buffer containing ornithine and carbamoyl phosphate.
-
Reaction and Termination: Incubate at 37°C and stop the reaction with an acidic solution.
-
Citrulline Quantification: The amount of citrulline is determined colorimetrically using a diacetyl monoxime-thiosemicarbazide reaction, and the absorbance is read at 530 nm.
Argininosuccinate Synthetase (ASS1) Activity Assay
Principle: ASS1 activity is measured by the conversion of radiolabeled citrulline into argininosuccinate.
Methodology:
-
Sample Preparation: Prepare a cytosolic extract from liver tissue or cells.
-
Reaction Mixture: The reaction mixture contains the sample, ATP, aspartate, and [ureido-¹⁴C]citrulline.
-
Reaction and Separation: After incubation, the radiolabeled argininosuccinate is separated from the unreacted citrulline using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted argininosuccinate is measured by liquid scintillation counting.
Argininosuccinate Lyase (ASL) Activity Assay
Principle: ASL activity is measured by monitoring the formation of fumarate from argininosuccinate, which is detected by the increase in absorbance at 240 nm.
Methodology:
-
Sample Preparation: Prepare a cytosolic extract from liver tissue or cells.
-
Reaction Mixture: The reaction is initiated by adding argininosuccinate to the sample in a suitable buffer.
-
Quantification: The rate of increase in absorbance at 240 nm, corresponding to the formation of fumarate, is continuously monitored using a spectrophotometer.
Visualizations
Urea Cycle and Point of Arginase Inhibition
Caption: The urea cycle pathway indicating the point of inhibition by an arginase inhibitor.
Logical Relationship of Arginase Inhibition and Downstream Effects
Caption: Signaling pathway of arginase inhibition and its downstream consequences.
General Experimental Workflow for Assessing Inhibitor Effects
Caption: A typical experimental workflow to evaluate an arginase inhibitor's effects.
Conclusion
Arginase inhibitors are potent modulators of the urea cycle, with their primary action being the direct inhibition of arginase. While direct effects on other urea cycle enzymes are not established, indirect modulation through altered substrate and product concentrations is a plausible consequence that warrants careful investigation. The provided experimental protocols and workflows offer a framework for researchers to systematically evaluate the on-target and potential off-target effects of novel arginase inhibitors. A thorough understanding of these interactions is paramount for the development of safe and effective therapeutics targeting the L-arginine metabolic pathways.
References
- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Urea cycle - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 6. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 8. Arginine inhibition of the argininosuccinate lyases is conserved among three orders in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginase Inhibitor 7: A Technical Overview of its Selectivity Profile for ARG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase inhibitor 7, also identified as compound A17, has emerged as a subject of interest in the study of metabolic pathways regulated by arginase. This technical guide provides a detailed examination of the available data on the selectivity of this compound for the two isoforms of arginase, ARG1 and ARG2. This document summarizes the quantitative inhibitory data, outlines relevant experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows to offer a comprehensive resource for researchers in drug discovery and development.
Data Presentation: Quantitative Inhibition Data
This compound has been characterized as an inhibitor of human arginase 1 (ARG1) with a reported half-maximal inhibitory concentration (IC50) of 0.16 μM[1][2]. However, a thorough review of publicly available scientific literature and databases did not yield quantitative data for the inhibition of arginase 2 (ARG2) by this compound. This data gap prevents a direct calculation of its selectivity ratio.
For comparative purposes, the table below includes data for other known arginase inhibitors where the activity against both isoforms has been reported. This provides a broader context for understanding arginase inhibitor selectivity.
| Inhibitor | ARG1 IC50 (nM) | ARG2 IC50 (nM) | Selectivity (ARG1/ARG2) | Reference |
| This compound (A17) | 160 | Not Available | Not Available | [1][2] |
| Numidargistat (CB-1158) | 86 | 296 | 0.29 | |
| OATD-02 | 20 | 39 | 0.51 | [2] |
| NED-3238 | 1.3 | 8.1 | 0.16 | [2] |
| Arginase inhibitor 1 | 223 | 509 | 0.44 |
Experimental Protocols: Arginase Inhibition Assay
The determination of the inhibitory potency of compounds like this compound against ARG1 and ARG2 typically involves an in vitro enzymatic assay. The following is a detailed, generalized protocol based on established methods for measuring arginase activity.
Objective: To determine the IC50 value of this compound for human ARG1 and ARG2.
Materials:
-
Recombinant human Arginase 1 (hARG1) and Arginase 2 (hARG2)
-
L-arginine (substrate)
-
Manganese chloride (MnCl2) (cofactor)
-
Buffer solution (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
This compound (test compound)
-
Urea detection reagent (e.g., containing o-phthaldialdehyde and N-(1-naphthyl)ethylenediamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant hARG1 and hARG2 enzymes with a solution containing MnCl2 to ensure the presence of the essential manganese cofactor in the active site.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well microplate, add the activated arginase enzyme, the assay buffer, and the various concentrations of this compound. Include a control group with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of L-arginine to each well.
-
Incubation: Incubate the microplate at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic conversion of L-arginine to urea and ornithine.
-
Reaction Termination and Urea Detection: Stop the reaction and add the urea detection reagent to each well. This reagent reacts with the urea produced to generate a colored product.[3]
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 515 nm).[3]
-
Data Analysis: The absorbance values are proportional to the amount of urea produced and thus to the arginase activity. The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct roles of ARG1 and ARG2 in cellular metabolism and signaling.
Caption: ARG1 Signaling Pathway in the Cytosol.
Caption: ARG2 Signaling Pathway in the Mitochondria.
Experimental Workflow
The workflow for determining the selectivity profile of an arginase inhibitor is depicted below.
Caption: Experimental Workflow for Arginase Inhibitor Selectivity.
Conclusion
This compound is a known inhibitor of ARG1 with a reported IC50 of 0.16 μM.[1][2] A comprehensive selectivity profile, which would include its inhibitory activity against ARG2, is not currently available in the public domain. To fully characterize the therapeutic potential and guide further drug development efforts, the determination of the IC50 for ARG2 is a critical next step. The experimental protocols and workflows outlined in this guide provide a clear framework for conducting such investigations. The provided signaling pathway diagrams serve as a visual aid to understand the distinct and overlapping roles of ARG1 and ARG2, highlighting the importance of isoform-selective inhibition in achieving targeted therapeutic effects.
References
Methodological & Application
Application Notes and Protocols: Arginase Inhibitor 7 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro enzyme inhibition of arginase by Arginase Inhibitor 7. Arginase, a key enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Its inhibition is a significant area of research, particularly in the context of cardiovascular diseases and cancer, where modulating L-arginine availability for nitric oxide synthase (NOS) is of therapeutic interest.[1][3][4] this compound has been identified as a potent inhibitor of arginase 1 (ARG1) with an IC50 of 0.16 μM.[5][6] This protocol outlines a colorimetric assay to quantify the inhibitory activity of this compound by measuring the amount of urea produced.
Introduction
Arginase exists in two isoforms, Arginase I (cytosolic, predominantly in the liver) and Arginase II (mitochondrial, found in various tissues).[7] Both isoforms compete with nitric oxide synthase (NOS) for the common substrate L-arginine.[1] By inhibiting arginase, the bioavailability of L-arginine for NOS is increased, leading to enhanced nitric oxide (NO) production.[2][8] This mechanism is crucial in various physiological and pathological processes, making arginase inhibitors valuable tools for research and potential therapeutics.[3][4]
This compound is a compound that has demonstrated significant inhibitory activity against ARG1.[5] This application note provides a robust and reproducible in vitro assay protocol to characterize the inhibitory potency of this compound and similar compounds. The assay is based on the colorimetric determination of urea, a product of the arginase-catalyzed reaction.
Signaling Pathway
Quantitative Data
The inhibitory activity of this compound against Arginase 1 (ARG1) is summarized in the table below. This data is essential for comparing the potency of different inhibitors and for designing experiments with appropriate inhibitor concentrations.
| Compound | Target | IC50 (μM) |
| This compound | ARG1 | 0.16[5] |
Experimental Protocol
This protocol is adapted from established colorimetric methods for measuring arginase activity.[9][10] The principle involves two main steps: the enzymatic reaction where arginase converts L-arginine to urea, and the subsequent colorimetric detection of the produced urea.
Materials and Reagents
-
Purified Arginase 1 (ARG1) enzyme
-
This compound
-
L-arginine solution (e.g., 0.5 M, pH 9.5)
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Manganese Chloride (MnCl2) solution (e.g., 10 mM)
-
Urea Standard Solution (e.g., 1 mg/mL)
-
Colorimetric Urea Reagent A (e.g., containing acid and an oxidizing agent)
-
Colorimetric Urea Reagent B (e.g., containing diacetylmonoxime or a similar chromogen)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 430-490 nm
-
Incubator set to 37°C
-
Multichannel pipettor
Experimental Workflow
Step-by-Step Procedure
1. Reagent Preparation:
-
Arginase Enzyme Activation: Prepare a working solution of Arginase 1 in Arginase Assay Buffer. Activate the enzyme by adding MnCl2 to a final concentration of 1 mM and incubating at 37°C for 10 minutes.
-
Inhibitor Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Arginase Assay Buffer to obtain a range of concentrations for IC50 determination.
-
Urea Standards: Prepare a series of urea standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) by diluting the Urea Standard Solution with Arginase Assay Buffer.
2. Assay Procedure:
-
To the wells of a 96-well plate, add 20 µL of Arginase Assay Buffer (for the blank), 20 µL of the different urea standard solutions, and 20 µL of the various this compound dilutions.
-
Add 20 µL of the activated Arginase 1 enzyme solution to the inhibitor wells and a control well (no inhibitor). Do not add enzyme to the blank and urea standard wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the L-arginine solution to all wells except the blank and standards.
-
Incubate the plate at 37°C for 30-60 minutes.[9]
-
Stop the reaction by adding 100 µL of Urea Reagent A to all wells.
-
Add 100 µL of Urea Reagent B to all wells.
-
Incubate the plate at 95-100°C for 15-30 minutes to allow for color development.
-
Cool the plate to room temperature for 10 minutes.
-
Measure the absorbance at a wavelength between 430 nm and 490 nm using a microplate reader.[9]
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a urea standard curve by plotting the absorbance of the urea standards against their known concentrations.
-
Determine the concentration of urea produced in each sample well using the standard curve.
-
Calculate the percentage of arginase inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro determination of the inhibitory activity of this compound on arginase. The described colorimetric assay is a robust, reproducible, and high-throughput method suitable for screening and characterizing arginase inhibitors. The provided information on the signaling pathway and quantitative data for this compound will aid researchers in designing and interpreting their experiments in the field of drug discovery and development.
References
- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of mammalian arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Arginase Inhibitor 7 in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase inhibitor 7, also known as compound A17, is a potent inhibitor of arginase 1 (ARG1) with a reported IC50 of 0.16 µM.[1][2][3][4] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea. In the context of cancer, elevated arginase activity in the tumor microenvironment depletes L-arginine, an amino acid essential for T-cell proliferation and function, thereby contributing to immune suppression.[2][3] Furthermore, the product of the arginase reaction, ornithine, is a precursor for the synthesis of polyamines, which are crucial for cancer cell proliferation.[5] By inhibiting arginase, this compound can restore L-arginine levels, thereby enhancing anti-tumor immune responses and potentially inhibiting cancer cell growth by limiting polyamine production. These application notes provide detailed protocols for utilizing this compound in human cancer cell line research.
Mechanism of Action
This compound functions by competitively inhibiting the arginase 1 enzyme. This inhibition leads to several downstream effects within the tumor microenvironment and the cancer cells themselves:
-
Restoration of L-arginine levels: By blocking the conversion of L-arginine to ornithine, the inhibitor increases the extracellular and intracellular concentrations of L-arginine.
-
Enhanced T-cell function: Increased L-arginine availability supports the proliferation and activation of cytotoxic T-lymphocytes (CTLs), key players in the anti-tumor immune response.[2][3]
-
Increased Nitric Oxide (NO) Production: Arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. By inhibiting arginase, more L-arginine becomes available for NOS, potentially leading to increased production of NO, which can have anti-tumor effects at high concentrations.[1]
-
Inhibition of Polyamine Synthesis: The production of ornithine, a precursor for polyamines essential for cell proliferation, is reduced. This can lead to decreased cancer cell growth and proliferation.[5]
Data Presentation
The following table summarizes the inhibitory activity of various arginase inhibitors against human arginase 1 and 2. This data is provided for comparative purposes to aid in the design of experiments with this compound.
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference(s) |
| This compound (compound A17) | ARG1 | 160 | Not Reported | [1][2][3][4] |
| Numidargistat (CB-1158) | ARG1 | 98 | Not Reported | [6] |
| OATD-02 | ARG1/ARG2 | 17 (ARG1), 34 (ARG2) | 14.2 (human hepatocytes) | [7] |
| nor-NOHA | Arginase | Ki = 500 | Not Reported | [8] |
| Arginase inhibitor 1 | ARG1/ARG2 | 223 (ARG1), 509 (ARG2) | 3 (CHO cells) | [9] |
Experimental Protocols
Note: The following protocols are generalized for the use of arginase inhibitors in cancer cell lines. Specific concentrations of this compound, incubation times, and cell densities should be optimized for each cancer cell line and experimental setup.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -80°C, the stock solution should be used within 6 months, and within 1 month if stored at -20°C.[9]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell proliferation assay protocol. Incubate for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cellular Arginase Activity Assay
This assay measures the activity of arginase in cell lysates by quantifying the amount of urea produced.
Materials:
-
Human cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100)[4][5]
-
Arginase Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam)[4]
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as desired.
-
Cell Lysate Preparation: Harvest approximately 1 x 10^6 cells, wash with PBS, and lyse the cells in 100 µL of lysis buffer. Centrifuge the lysate at 13,000 x g for 10 minutes to remove insoluble material.[4]
-
Arginase Reaction: Follow the instructions provided with the commercial arginase activity assay kit. Typically, this involves adding the cell lysate to a reaction mixture containing L-arginine and incubating at 37°C.
-
Urea Detection: After the incubation, a reagent is added that reacts with the urea produced to generate a colored or fluorescent product.
-
Absorbance/Fluorescence Measurement: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the arginase activity based on a urea standard curve, and express the activity as units per milligram of protein.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: Workflow for cell proliferation (MTT) assay.
Caption: Logical relationship of arginase inhibition effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Arginase Inhibitor 7 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. In various pathological conditions, including cancer, cardiovascular diseases, and immune disorders, the upregulation of arginase activity leads to the depletion of L-arginine. This depletion impairs the function of crucial enzymes like nitric oxide synthase (NOS), which requires L-arginine to produce nitric oxide (NO), a key signaling molecule in vasodilation, immune response, and neurotransmission.[1][2][3][4] Arginase inhibitors are a class of small molecules designed to counteract this effect by blocking the enzymatic activity of arginase, thereby restoring L-arginine levels and promoting NO production.[1][2][4]
Arginase inhibitor 7, also known as compound A17, is a potent inhibitor of human arginase 1 (ARG1) with an IC50 of 0.16 µM.[5] Notably, it possesses high oral bioavailability, making it a promising candidate for in vivo studies and potential therapeutic development.[5] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse models, based on established methodologies for similar arginase inhibitors.
Mechanism of Action: The Arginase-NO Axis
The primary mechanism of action of this compound is the competitive inhibition of the arginase enzyme. By blocking arginase, the inhibitor prevents the breakdown of L-arginine, thereby increasing its intracellular and extracellular concentrations. This increased availability of L-arginine allows nitric oxide synthase (NOS) to synthesize nitric oxide (NO) from L-arginine. The restoration of NO production can lead to various physiological effects, including vasodilation, enhanced immune cell function, and reduced tissue pathology in disease models.[1][2][6]
Quantitative Data from In Vivo Mouse Studies with Arginase Inhibitors
While specific in vivo data for this compound is not yet widely published, the following tables summarize quantitative data from studies using other well-characterized arginase inhibitors in mouse models. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of Arginase Inhibitors in Rodents
| Inhibitor | Animal Model | Route of Administration | Dose | Key Pharmacokinetic Parameters | Reference |
| nor-NOHA | Wistar Rats | Intravenous (i.v.) | 30 mg/kg | Mean Residence Time: 12.5 min | [7] |
| nor-NOHA | Wistar Rats | Intraperitoneal (i.p.) | 30 mg/kg (single dose) | AUC and Cmax increased by 17% and 31% respectively after 5th daily dose | [7] |
| ABH | Not Specified | Oral | Not Specified | High oral bioavailability (F=89%) | [8] |
| CB-1158 | C57BL/6 Mice | Oral Gavage | 100 mg/kg (BID) | Dose-dependent exposure in plasma and tumors | [9] |
Table 2: Efficacy and Pharmacodynamic Data of Arginase Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Route of Administration | Dosing Regimen | Efficacy/Pharmacodynamic Readout | Reference |
| nor-NOHA | NOD Mice | Not Specified | Not Specified | Prevented the development of autoimmune diabetes | [10] |
| ABH | Aged B6/129 Mice | Not Specified | 5 µM (in vitro) | Enhanced endothelium-dependent erectile responses | [11] |
| Compound 9 | KrasG12D NSCLC GEMM | Not Specified | Not Specified | Significant tumor regression; increased tumor and blood arginine levels | [12] |
| CB-1158 | B16 Tumor-bearing C57BL/6 Mice | Oral Gavage | 100 mg/kg (BID) | Increased L-arginine in plasma and tumors | [9] |
| Recombinant Human Arginase | Balb/c Mice | Intraperitoneal (i.p.) | 5 mg/kg (twice weekly) | MTD; reduced serum arginine from ~60 µM to 4-6 µM | [13] |
Experimental Protocols
The following protocols are generalized based on common practices for administering small molecule inhibitors to mice in vivo. Researchers should optimize these protocols for their specific experimental needs and in accordance with their institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder form)
-
Vehicle (e.g., sterile Phosphate-Buffered Saline (PBS), 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the appropriate vehicle. The choice of vehicle will depend on the solubility of this compound and the route of administration. For oral administration, a suspension in 0.5% CMC is common. For parenteral routes, a solution in a biocompatible solvent system is required. Preliminary solubility tests are recommended.
-
Calculate the required amount of inhibitor and vehicle. Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of this compound and the volume of vehicle needed for the entire study cohort, including a small excess to account for potential losses.
-
Prepare the formulation.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously until the powder is fully dissolved or a homogenous suspension is formed.
-
If necessary, use a sonicator to aid in dissolution or to create a finer suspension.
-
For solutions intended for parenteral injection, sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
-
Storage. Store the prepared formulation according to the manufacturer's recommendations, typically at 4°C for short-term storage or -20°C for longer periods. Protect from light if the compound is light-sensitive.
Protocol 2: In Vivo Administration of this compound
Animal Models:
-
The choice of mouse strain will depend on the specific disease model being studied (e.g., C57BL/6 for many cancer and immunology models, BALB/c for others).
-
All animal procedures must be approved and performed in accordance with institutional guidelines.
Routes of Administration:
-
Oral Gavage (p.o.): This is a common route for orally bioavailable compounds like this compound.
-
Volume: Typically 5-10 mL/kg body weight.
-
Procedure: Use a proper-sized, ball-tipped gavage needle. Gently restrain the mouse and insert the needle into the esophagus, delivering the formulation directly into the stomach.
-
-
Intraperitoneal Injection (i.p.):
-
Volume: Typically 10-20 mL/kg body weight.
-
Procedure: Restrain the mouse and inject into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Intravenous Injection (i.v.):
-
Volume: Typically 5 mL/kg body weight.
-
Procedure: This is usually performed via the tail vein. Proper restraint and technique are crucial.
-
Dosing and Frequency:
-
The optimal dose and frequency will need to be determined empirically for each specific model and desired therapeutic effect.
-
Based on data from other arginase inhibitors, a starting dose in the range of 10-100 mg/kg, administered once or twice daily, could be a reasonable starting point for efficacy studies.
-
A pilot dose-finding study is highly recommended to determine the maximum tolerated dose (MTD) and to observe any potential toxicities.
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to assess its on-target effects.
Procedure:
-
Pharmacokinetics:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamics:
-
Following single or multiple doses of this compound, collect tissues of interest (e.g., tumor, aorta, liver) and blood.
-
Measure L-arginine, L-ornithine, and L-citrulline levels in plasma and tissue homogenates using methods like HPLC or LC-MS/MS to confirm target engagement. An increase in the L-arginine/L-ornithine ratio is a key indicator of arginase inhibition.
-
Assess downstream effects, such as NO production (measured as nitrates/nitrites), immune cell infiltration and activation (by flow cytometry or immunohistochemistry), or changes in disease-specific biomarkers.
-
Conclusion
This compound is a promising research tool for investigating the role of arginase in various disease models. While specific in vivo protocols for this compound are not yet established in the public domain, the information and protocols provided here, based on extensive research with other arginase inhibitors, offer a solid foundation for researchers to design and execute their own in vivo studies. Careful consideration of the experimental design, including the choice of animal model, vehicle, route of administration, and dosing regimen, will be critical for obtaining robust and reproducible results.
References
- 1. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 3. Biochemistry, pharmacology, and in vivo function of arginases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recombinant Human Arginase Toxicity in Mice Is Reduced by Citrulline Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Gavage of Arginase Inhibitor 7 (CB-1158) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase inhibitor 7, also known as CB-1158, is a potent and orally bioavailable small-molecule inhibitor of the enzyme arginase, particularly arginase 1 (ARG1).[1] In the tumor microenvironment, myeloid cells often express high levels of ARG1, leading to the depletion of L-arginine, an amino acid crucial for the proliferation and function of T cells and Natural Killer (NK) cells. By inhibiting arginase, CB-1158 restores L-arginine levels, thereby reversing myeloid cell-mediated immune suppression and enhancing anti-tumor immunity.[2][3][4] These application notes provide a detailed protocol for the oral gavage administration of this compound in animal studies, based on established preclinical research.
Mechanism of Action
CB-1158 functions by competitively inhibiting the arginase enzyme, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[5][6] In cancer, immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages, upregulate arginase expression, creating an L-arginine-depleted microenvironment. This scarcity of L-arginine impairs T cell receptor (TCR) signaling and leads to T cell anergy and apoptosis, thus allowing the tumor to evade immune surveillance.[4] By blocking arginase, CB-1158 increases the bioavailability of L-arginine, which in turn enhances the proliferation and effector functions of CD8+ T cells and NK cells, leading to a more robust anti-tumor immune response.[2][3][7]
Signaling Pathway of Arginase Inhibition by CB-1158
Caption: Signaling pathway of this compound (CB-1158).
Quantitative Data Summary
The following tables summarize the dosing and administration details for this compound (CB-1158) from preclinical animal studies.
Table 1: Dosing and Administration of this compound (CB-1158)
| Parameter | Details | Reference |
| Drug | This compound (CB-1158) | [2] |
| Dosage | 100 mg/kg | [2] |
| Administration Route | Oral gavage | [2] |
| Frequency | Twice daily (every 12 hours) | [2] |
| Vehicle | Water | [2] |
| Duration | 14 days or as per experimental design | [2] |
Table 2: Animal Model Specifications
| Parameter | Details | Reference |
| Species | Mouse | [2] |
| Strains | C57BL/6, Balb/c | [2] |
| Age | 5-6 weeks old | [2] |
| Tumor Models | Syngeneic (e.g., 4T1, LLC, B16, CT26) | [2][8] |
Experimental Protocol: Oral Gavage of this compound
This protocol outlines the detailed steps for the preparation and administration of this compound (CB-1158) to mice via oral gavage.
Materials
-
This compound (CB-1158) powder
-
Vehicle: Sterile water
-
Appropriate size gavage needles (e.g., 18-20 gauge, 1-1.5 inches long with a rounded tip for mice)[9][10]
-
Syringes (1 mL or appropriate size)
-
Balance for weighing animals
-
Vortex mixer or sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of Dosing Solution
-
Calculate the required amount of CB-1158: Based on the animal's body weight and the dosage of 100 mg/kg, calculate the amount of drug needed per animal.
-
Weigh the CB-1158 powder: Accurately weigh the calculated amount of CB-1158 powder.
-
Prepare the vehicle: Use sterile water as the vehicle.
-
Dissolve the CB-1158: Add the weighed powder to the appropriate volume of water to achieve the desired concentration for dosing. The volume should not exceed 10 mL/kg of the animal's body weight.[9][11] It is advisable to use a smaller volume (e.g., 5 mL/kg) to minimize the risk of complications.[9]
-
Ensure complete dissolution: Vortex or sonicate the solution until the CB-1158 is fully dissolved. Prepare the dosing solution fresh daily.
Oral Gavage Procedure
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[11] Mark this depth on the needle.
-
Attach the syringe containing the dosing solution to the gavage needle.
-
Hold the mouse in an upright position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[10]
-
The needle should pass smoothly down the esophagus. Do not force the needle; if resistance is met, withdraw and reinsert.[11]
-
-
Administration of the Solution:
-
Post-Procedure Monitoring:
Experimental Workflow
Caption: Experimental workflow for oral gavage of CB-1158.
Conclusion
The oral administration of this compound (CB-1158) via gavage is a critical technique in preclinical cancer immunotherapy research. Adherence to a well-defined protocol is essential for ensuring animal welfare, data reproducibility, and the accurate evaluation of the therapeutic potential of arginase inhibition. The provided protocol and supplementary information offer a comprehensive guide for researchers employing CB-1158 in their animal models of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune suppression - ACIR Journal Articles [acir.org]
- 4. Unlocking the Potential of CB-1158: Targeting Arginase to Enhance Immune-Mediated Anti-Tumor Activity [synapse.patsnap.com]
- 5. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Efficacy of Arginase Inhibitor 7 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase inhibitor 7, also known as compound A17, is a potent and orally bioavailable inhibitor of arginase 1 (ARG1) with an IC50 of 0.16 µM.[1] It is characterized by its low intracellular activity, suggesting it primarily targets extracellular arginase.[2] Arginase plays a critical role in the tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the proliferation and function of T cells and Natural Killer (NK) cells. By inhibiting arginase, this compound is expected to restore L-arginine levels within the TME, thereby enhancing anti-tumor immune responses. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.
Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response
In the TME, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) often upregulate arginase, leading to the depletion of L-arginine. This amino acid deprivation impairs T cell receptor (TCR) signaling, reduces T cell proliferation, and promotes an immunosuppressive environment. This compound blocks the enzymatic activity of arginase, thereby increasing the bioavailability of L-arginine for immune cells. This restoration of L-arginine levels is hypothesized to lead to enhanced T cell and NK cell function, increased infiltration of cytotoxic lymphocytes into the tumor, and ultimately, inhibition of tumor growth.
Experimental Protocols
The following protocols are representative methods for assessing the in vivo efficacy of this compound. As specific data for this compound is not publicly available, these protocols are based on established methodologies for similar arginase inhibitors.
Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with checkpoint inhibitors in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Anti-mouse PD-1 antibody (or relevant checkpoint inhibitor)
-
Isotype control antibody
-
Sterile PBS
-
Calipers
-
Animal handling and euthanasia supplies
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Treatment Groups: Once tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle (oral gavage, twice daily)
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage, twice daily)
-
Group 3: Isotype control antibody (intraperitoneal injection, e.g., every 3 days)
-
Group 4: Anti-PD-1 antibody (intraperitoneal injection, e.g., every 3 days)
-
Group 5: this compound + Anti-PD-1 antibody
-
-
Dosing and Monitoring: Administer treatments for a specified period (e.g., 14-21 days). Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2. Monitor animal body weight and general health.
-
Endpoint Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors and spleens for further analysis (flow cytometry, immunohistochemistry). Collect blood for plasma arginine analysis.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, DNase I
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince tumors and digest in RPMI containing collagenase, hyaluronidase, and DNase I for 30-60 minutes at 37°C.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
RBC Lysis: Lyse red blood cells using a lysis buffer.
-
Cell Staining: Stain cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers. For regulatory T cells, perform intracellular staining for FoxP3.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell populations within the CD45+ gate.
Measurement of Plasma L-Arginine Levels
Objective: To determine if this compound administration leads to an increase in systemic L-arginine concentrations.
Materials:
-
Mouse blood collected in EDTA tubes
-
Centrifuge
-
Protein precipitation solution (e.g., acetonitrile with internal standard)
-
LC-MS/MS system
Procedure:
-
Plasma Collection: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Sample Preparation: Precipitate proteins from plasma samples by adding a protein precipitation solution containing a stable isotope-labeled arginine internal standard.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of L-arginine.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Hypothetical In Vivo Efficacy of this compound in CT26 Tumor Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 150 | - |
| This compound (50 mg/kg) | 900 ± 120 | 40 |
| Anti-PD-1 | 825 ± 110 | 45 |
| This compound + Anti-PD-1 | 450 ± 90 | 70 |
Table 2: Hypothetical Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T cells / CD45+ cells (%) | CD8+ / Treg Ratio |
| Vehicle | 5.2 ± 1.1 | 1.5 |
| This compound (50 mg/kg) | 10.5 ± 2.3 | 3.2 |
| Anti-PD-1 | 12.1 ± 2.5 | 3.8 |
| This compound + Anti-PD-1 | 20.3 ± 3.1 | 6.5 |
Table 3: Hypothetical Plasma L-Arginine Concentrations
| Treatment Group | Plasma L-Arginine (µM) (± SEM) |
| Vehicle | 80 ± 10 |
| This compound (50 mg/kg) | 160 ± 20 |
Disclaimer: The quantitative data presented in these tables are hypothetical and for illustrative purposes only, based on typical results for arginase inhibitors. Specific in vivo efficacy data for this compound is not publicly available.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. The described protocols for syngeneic tumor models, flow cytometric analysis of TILs, and measurement of plasma L-arginine will enable researchers to comprehensively assess the anti-tumor efficacy and mechanism of action of this novel arginase inhibitor. The provided diagrams and data tables serve as a guide for experimental design and data presentation.
References
Application Notes: Utilizing Arginase Inhibitor 7 for T-Cell Proliferation and Functional Studies
Introduction
In the field of immunology and cancer research, understanding the mechanisms that regulate T-cell function is paramount. One critical pathway involves the metabolism of the amino acid L-arginine. The enzyme Arginase, particularly Arginase 1 (Arg1), plays a significant role in creating an immunosuppressive microenvironment by depleting L-arginine.[1][2] L-arginine is an essential substrate for T-cell proliferation, differentiation, and effector functions.[2] Its depletion leads to a halt in the T-cell cycle at the G0-G1 phase, reduced expression of the T-cell receptor (TCR) CD3ζ chain, and impaired cytokine production, ultimately causing T-cell hyporesponsiveness.[1][2][3]
Arginase inhibitor 7 is a potent and specific small molecule designed to block the enzymatic activity of arginase. By inhibiting arginase, it prevents the hydrolysis of L-arginine to ornithine and urea.[4] This action restores the local concentration of L-arginine, thereby reversing the suppressive effects on T-cells and enabling robust proliferation and functional activity.[1] These characteristics make this compound a valuable tool for in vitro and in vivo studies aimed at dissecting T-cell biology and exploring therapeutic strategies to enhance anti-tumor immunity.[5][6]
Mechanism of Action
Myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and neutrophils found within the tumor microenvironment, express high levels of Arginase 1.[1][5] This enzyme depletes extracellular L-arginine, creating a nutrient-poor environment for T-cells. L-arginine starvation impairs T-cell function through several mechanisms:
-
Cell Cycle Arrest: T-cells are arrested in the G0-G1 phase of the cell cycle, preventing their clonal expansion upon activation.[1][2]
-
Downregulation of TCR Components: The expression of the CD3ζ chain, a critical component for TCR signaling, is reduced, leading to impaired signal transduction.[3]
-
Impaired Cytokine Production: The ability of T-cells to produce key effector cytokines, such as Interferon-gamma (IFN-γ), is diminished.
This compound competitively binds to the active site of the arginase enzyme, blocking its catalytic function. This restores L-arginine levels, allowing T-cells to overcome the metabolic checkpoint and resume normal function, including proliferation and cytokine secretion.[5][7]
Quantitative Data Summary
The following tables summarize the observed effects of various arginase inhibitors on T-cell proliferation and function from published studies. These data provide a reference for designing experiments with this compound.
Table 1: Effect of Arginase Inhibitors on T-Cell Proliferation
| Inhibitor | Concentration | T-Cell Type | Assay Method | Key Finding |
| nor-NOHA | 1 mM | Human CD3+, CD4+, CD8+ T-Cells | [³H]Thymidine incorporation | Restored and induced hyperproliferation of T-cells suppressed by neutrophil supernatants, with proliferation exceeding control conditions by up to 25-fold.[5][7] |
| INCB001158 | 100 µM | Human CD3+ T-Cells | [³H]Thymidine incorporation | Effectively reversed T-cell suppression mediated by neutrophil-derived arginase.[7] |
| nor-NOHA | 1 mM | Human CD3+ T-Cells | CFSE Dilution Assay | Demonstrated that hyperactivation is driven by productive rounds of T-cell division, with the majority of T-cells undergoing cell cycling.[7] |
Table 2: Effect of Arginase Inhibitors on T-Cell Cytokine Production
| Inhibitor | Concentration | T-Cell Type | Cytokine Measured | Key Finding |
| nor-NOHA | 1 mM | Human T-Cells | IFN-γ | Significantly increased IFN-γ secretion in hyperactivated T-cells compared to conventionally activated cells.[7] |
| nor-NOHA | Not specified | Human CD4+ T-Cells | IFN-γ, IL-10 | Pan-arginase inhibition resulted in enhanced IFN-γ and IL-10 responses.[8] |
Visualized Pathways and Workflows
Detailed Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
Objective: To quantify the effect of this compound on T-cell proliferation by measuring the dilution of Carboxyfluorescein Succinimidyl Ester (CFSE) dye using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (stock solution in DMSO)
-
CellTrace™ CFSE Cell Proliferation Kit[9]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
T-Cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)[10][11][12]
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8)
-
96-well U-bottom culture plate
Method:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[9] Wash the cells twice with PBS and resuspend in pre-warmed PBS at a concentration of 1-2 x 10⁶ cells/mL.[11]
-
CFSE Labeling: a. Prepare a working solution of CFSE dye (typically 1-5 µM) in PBS.[13] b. Add the cell suspension to an equal volume of the CFSE working solution. c. Incubate for 10-20 minutes at 37°C, protected from light.[9][14] d. Quench the staining reaction by adding 5 volumes of cold complete RPMI medium (containing FBS). e. Incubate for 5 minutes on ice. f. Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash once more with complete RPMI medium. g. Resuspend the CFSE-labeled cells in complete RPMI medium at a final concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: a. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into the wells of a 96-well plate. b. Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) group. c. Add 50 µL of T-cell activation beads (e.g., anti-CD3/CD28) according to the manufacturer's instructions. Include an unstimulated (no beads) control and a stimulated (beads + vehicle) control. d. The final volume in each well should be 200 µL.
-
Incubation: Culture the plate for 3 to 4 days in a humidified incubator at 37°C with 5% CO₂.[11]
-
Flow Cytometry Analysis: a. Harvest the cells from the plate and transfer them to FACS tubes. b. Wash the cells with FACS buffer (PBS + 2% FBS). c. Stain the cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice. d. Wash the cells again and resuspend in FACS buffer. e. Acquire the samples on a flow cytometer. Ensure to collect at least 10,000-20,000 events in the lymphocyte gate.
Data Analysis: Gate on the lymphocyte population, followed by CD4+ and CD8+ T-cell subsets. Analyze the CFSE histogram for each sample. The undivided cells will form a single bright peak. Each subsequent peak of halved fluorescence intensity represents a successive generation of cell division.[13][15] Quantify the percentage of divided cells or calculate a proliferation index using appropriate software (e.g., FlowJo, FCS Express).
Protocol 2: T-Cell Cytokine Production Assay
Objective: To measure the effect of this compound on the production of key effector cytokines (e.g., IFN-γ) by activated T-cells.
Materials:
-
PBMCs (isolated as in Protocol 1)
-
This compound
-
Complete RPMI-1640 medium
-
T-Cell activation reagents (as in Protocol 1)
-
96-well flat-bottom culture plate
-
ELISA kit for the cytokine of interest (e.g., Human IFN-γ ELISA Kit) or reagents for intracellular cytokine staining (ICS).
Method:
-
Assay Setup: a. Plate 1 x 10⁵ PBMCs per well in a 96-well plate in a volume of 100 µL. b. Add 50 µL of this compound dilutions (and vehicle control) to the appropriate wells. c. Add 50 µL of T-cell activation stimuli (e.g., anti-CD3/CD28 beads). d. Bring the final volume to 200 µL with complete RPMI medium.
-
Incubation: Culture the plate for 48 to 72 hours at 37°C with 5% CO₂. The optimal time may vary depending on the cytokine being measured.
-
Sample Collection (for ELISA): a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant (100-150 µL) from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until analysis.
-
ELISA Procedure: a. Perform the ELISA according to the manufacturer's protocol. b. Briefly, coat a 96-well ELISA plate with a capture antibody. c. Add standards and the collected T-cell supernatants to the wells. d. Add a detection antibody, followed by a substrate solution (e.g., TMB). e. Stop the reaction and read the absorbance on a microplate reader. f. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Intracellular Cytokine Staining (ICS) (Alternative to ELISA): a. Four to six hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cultures to trap cytokines intracellularly. b. Harvest, wash, and stain the cells for surface markers (CD4, CD8). c. Fix and permeabilize the cells using a dedicated kit (e.g., Cytofix/Cytoperm). d. Stain for intracellular cytokines (e.g., anti-IFN-γ) with a fluorescently conjugated antibody. e. Wash the cells and analyze by flow cytometry.
Data Analysis: For ELISA, compare the cytokine concentrations between the control and this compound-treated groups. For ICS, determine the percentage of CD4+ or CD8+ T-cells that are positive for the cytokine of interest and compare across treatment groups.
References
- 1. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local Suppression of T Cell Responses by Arginase-Induced L-Arginine Depletion in Nonhealing Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of CD4+ T cell-intrinsic arginase 1 accelerates Th1 response kinetics and reduces lung pathology during influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. akadeum.com [akadeum.com]
- 13. agilent.com [agilent.com]
- 14. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Arginase Inhibitor 7 in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical and translational evaluation of Arginase inhibitor 7 (also known as CB-1158 or INCB001158), a potent and selective small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2). The following protocols are intended to facilitate the investigation of its mechanism of action and therapeutic potential in cancer immunotherapy models.
Introduction
Arginase, particularly ARG1, is an enzyme expressed by myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells within the tumor microenvironment (TME).[1][2] By catalyzing the hydrolysis of L-arginine to L-ornithine and urea, arginase depletes the local concentration of L-arginine, an amino acid essential for T-cell proliferation and activation.[1][3][4] This L-arginine depletion represents a key mechanism of immune evasion by tumors.[3][5] this compound is designed to block this activity, thereby restoring L-arginine levels and enhancing anti-tumor immune responses.[1][2][3] Preclinical studies have demonstrated that CB-1158 can reverse myeloid cell-mediated T-cell suppression and exhibit single-agent anti-tumor efficacy, as well as synergy with checkpoint inhibitors in various mouse cancer models.[1][6]
Mechanism of Action
This compound functions by competitively inhibiting arginase enzymes, leading to an increase in the bioavailability of L-arginine in the TME. This restoration of L-arginine levels has several downstream effects that promote an anti-tumor immune response:
-
Enhanced T-cell Function: Increased L-arginine availability supports T-cell receptor (TCR) signaling, leading to the proliferation and activation of cytotoxic CD8+ T-cells.[1][3]
-
Modulation of the Tumor Microenvironment: By inhibiting arginase, CB-1158 can shift the TME from an immunosuppressive to an inflamed state, characterized by an increase in pro-inflammatory cytokines and chemokines.[5][6]
-
Repolarization of Macrophages: Arginase inhibition may contribute to the repolarization of M2-like tumor-associated macrophages (TAMs) towards a more pro-inflammatory M1 phenotype.
Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound (CB-1158) [6]
| Enzyme Target | IC50 (nM) |
| Recombinant Human Arginase 1 | 86 |
| Recombinant Human Arginase 2 | 296 |
Table 2: Phase 1 Clinical Trial Pharmacokinetic and Pharmacodynamic Parameters of CB-1158 in Solid Tumor Patients [1][2]
| Dose | Steady-State Plasma Trough Levels (µM) | Fold Increase in Plasma Arginine |
| 50 mg BID | 1.6 | 2.4 |
| 100 mg BID | 4.5 | 4.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro T-Cell Proliferation Assay with Co-culture of Human Granulocytes
Objective: To assess the ability of this compound to restore T-cell proliferation in the presence of arginase-secreting myeloid cells.
Materials:
-
This compound (CB-1158)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Human granulocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3/CD28 T-cell activation beads
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
Isolate PBMCs and granulocytes from healthy human donor blood using density gradient centrifugation.
-
Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
In a 96-well round-bottom plate, seed the labeled PBMCs at a density of 1 x 10^5 cells/well.
-
Add human granulocytes to the wells at a PBMC:granulocyte ratio of 1:1.
-
Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Stimulate T-cell proliferation by adding anti-CD3/CD28 beads at a bead-to-T-cell ratio of 1:1.
-
Incubate the co-culture for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8 to identify T-cell subsets.
-
Acquire data on a flow cytometer and analyze the proliferation of CD4+ and CD8+ T-cells based on the dilution of the proliferation dye.
Protocol 2: In Vivo Efficacy Study in Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies in immunocompetent mice.
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, B16 melanoma)[6]
-
Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16)
-
This compound (CB-1158) formulated for oral gavage
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Sterile PBS and syringes for cell injection and drug administration
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 alone, combination of this compound and anti-PD-1).
-
Administer this compound orally, twice daily, at a predetermined dose (e.g., 100 mg/kg).[6] Administer the checkpoint inhibitor intraperitoneally according to a standard dosing schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis.
Protocol 3: Pharmacodynamic Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the changes in the tumor immune microenvironment following treatment with this compound.
Materials:
-
Tumors from the in vivo efficacy study
-
Collagenase and DNase for tissue digestion
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -CD25, -FoxP3, -CD11b, -Gr-1, -F4/80)
-
Flow cytometer
-
Reagents for RNA isolation and qPCR
-
Reagents for multiplex cytokine analysis (e.g., Luminex)
Procedure:
-
Dissociate the excised tumors into single-cell suspensions using enzymatic digestion and mechanical disruption.
-
Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify and quantify various immune cell populations by flow cytometry. Focus on changes in CD8+ T-cells, regulatory T-cells (Tregs), and myeloid cell subsets.[6]
-
Isolate RNA from a portion of the tumor tissue and perform qPCR to analyze the expression of genes associated with inflammation and immune activation (e.g., IFN-γ, TNF-α, CXCL9, CXCL10).
-
Prepare tumor lysates to measure the concentration of cytokines and chemokines using a multiplex immunoassay.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound (CB-1158) is a promising immunotherapeutic agent that targets a key metabolic pathway of immune suppression in the tumor microenvironment. The protocols and data presented here provide a framework for researchers to further investigate its therapeutic potential and to design robust preclinical and translational studies. While preclinical models have shown significant promise, it is important to note that clinical trial results have indicated limited anti-tumor activity, suggesting that the role of arginine depletion in cancer is complex and that further research is needed to identify patient populations most likely to benefit from this therapeutic strategy.[7]
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immune suppression - ACIR Journal Articles [acir.org]
- 6. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjoncology.bmj.com [bmjoncology.bmj.com]
Troubleshooting & Optimization
Arginase inhibitor 7 solubility in DMSO and aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with Arginase inhibitor 7.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and aqueous buffers?
For initial experiments, it is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO[1][3][4].
Solubility of Structurally Similar Arginase Inhibitors
| Compound | Solvent | Solubility |
| Arginase inhibitor 1 | DMSO | ≥ 48 mg/mL (167.73 mM)[1][2] |
| H₂O | ≥ 30 mg/mL (104.83 mM)[1][2] | |
| BEC HCl | DMSO | 45 mg/mL (196.08 mM)[3] |
| Water | 45 mg/mL[3] | |
| Ethanol | 45 mg/mL[3] |
Note: The "≥" symbol indicates that the saturation point was not reached at that concentration.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution in DMSO. A general protocol suggests preparing a 70 mM stock solution in DMSO, which can then be stored at -20°C for one month or -80°C for up to six months[1][5]. For longer-term storage, aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles[3].
Q3: What is the mechanism of action for this compound?
A3: this compound is an inhibitor of arginase 1 (ARG1) with a reported IC50 of 0.16 μM[6]. Arginase is an enzyme that converts L-arginine into L-ornithine and urea[7][8]. It competes with nitric oxide synthase (NOS) for their common substrate, L-arginine[8][9]. By inhibiting arginase, the availability of L-arginine for NOS is increased, which in turn promotes the production of nitric oxide (NO)[8][10]. NO is a critical signaling molecule involved in various physiological processes, including vasodilation and immune response[8].
Troubleshooting Guide
Q1: I'm having trouble dissolving the this compound powder. What can I do?
A1: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds[1][3][4]. Use fresh, anhydrous DMSO from a newly opened bottle.
-
Gentle Warming: Warm the vial containing the compound and solvent at 37°C for 10-15 minutes[2][11]. This can help increase the dissolution rate.
-
Sonication: Briefly sonicate the solution in an ultrasonic bath[2][11]. This can help break up any clumps of powder and facilitate dissolution.
-
Check pH of Aqueous Buffer: If you are diluting your DMSO stock into an aqueous buffer, ensure the pH of the buffer is compatible with the inhibitor. The stability and solubility of compounds can be pH-dependent.
Q2: My experimental results are inconsistent. What could be the cause?
A2: Inconsistent results in arginase inhibition assays can stem from several factors:
-
Stock Solution Stability: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is best to use freshly prepared solutions or aliquots that have been stored properly at -80°C[1][3].
-
Enzyme Activity: The activity of the arginase enzyme can vary between batches and may decrease with improper storage. Always run a positive control (no inhibitor) to verify the enzyme is active.
-
Solvent Effects: High concentrations of DMSO can inhibit enzyme activity. It is prudent to test the tolerance of the enzyme to the solvent used. Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect the enzyme's function (typically ≤1%).
-
Incubation Times: Adhere strictly to the incubation times specified in your protocol. Both pre-incubation of the enzyme with the inhibitor and the subsequent reaction with the substrate are time-sensitive steps[5]. Using a multichannel pipettor can help ensure uniform timing across a 96-well plate.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 70 mM).
-
Vortex the tube to mix. If the compound does not fully dissolve, you may warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes[2][11].
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][3].
-
2. In Vitro Arginase Inhibition Assay
This protocol is a generalized colorimetric assay to screen for arginase inhibition, adapted from common methodologies[5]. It measures the amount of urea produced by the arginase reaction.
-
Materials:
-
Purified Arginase I enzyme
-
This compound stock solution (in DMSO)
-
L-arginine solution
-
Assay buffer (e.g., 50 mM CHES buffer, pH 9.5 or 100 mM sodium phosphate buffer, pH 7.4)[2][5]
-
Reagents for urea detection (Berthelot method or similar commercial kit)[5]
-
96-well flat-bottom plate
-
Microplate reader
-
-
Procedure:
-
Enzyme Preparation: Dilute the purified arginase enzyme to the desired working concentration (e.g., 0.0012 units/μL) in ultrapure water or assay buffer.
-
Plate Setup:
-
Add 40 µL of the diluted arginase enzyme solution to each well of a 96-well plate.
-
Designate wells for:
-
Blank (No Substrate): Will receive enzyme and inhibitor solvent.
-
Control (No Inhibitor): Will receive enzyme and inhibitor solvent.
-
Test Compound: Will receive enzyme and this compound.
-
-
-
Inhibitor Addition:
-
To the "Test Compound" wells, add 5 µL of your diluted this compound solutions (at various concentrations).
-
To the "Blank" and "Control" wells, add 5 µL of the solvent used to dissolve the inhibitor (e.g., DMSO).
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Add 5 µL of the L-arginine substrate solution to all wells except the "Blank" well.
-
To the "Blank" well, add 5 µL of ultrapure water.
-
Gently tap the plate to mix.
-
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C[5][12].
-
Reaction Termination and Detection:
-
Stop the reaction by adding 200 µL of Urea Reagent to all wells.
-
Incubate the plate for 60 minutes at room temperature to allow for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength for your detection reagent (e.g., 430 nm or 600 nm) using a microplate reader[5].
-
Calculation: Calculate the percent inhibition using the following formula:
-
% Inhibition = (1 – (AbsTest Cpd – AbsBlank) / (AbsControl – AbsBlank)) × 100%.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginase inhibitor 1 | CAS:1345808-25-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 4.3. Arginase Inhibition and Kinetics [bio-protocol.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]
- 10. scbt.com [scbt.com]
- 11. glpbio.com [glpbio.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Long-term stability of Arginase inhibitor 7 in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Arginase Inhibitor 7 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
While specific long-term stability data for this compound powder is not publicly available, general recommendations for similar compounds, such as Arginase Inhibitor 1, suggest storing the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years for optimal stability.
Q2: How should I prepare and store stock solutions of this compound?
For maximum stability, it is recommended to prepare stock solutions in a suitable solvent such as DMSO. Based on stability data for analogous compounds, stock solutions of this compound in an organic solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: What solvents are compatible with this compound?
This compound is a piperidine derivative. While specific solubility data is not detailed in the provided search results, similar arginase inhibitors are often soluble in organic solvents like DMSO.[1] For aqueous buffers, it is crucial to determine the solubility and stability on a case-by-case basis as pH and buffer composition can influence the inhibitor's stability.
Q4: What are the potential degradation pathways for this compound?
This compound contains a piperidine ring. The degradation of piperidine-containing compounds can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. Potential degradation pathways may involve oxidation of the piperidine ring or hydrolysis of other functional groups in the molecule. Specific forced degradation studies are recommended to identify the likely degradation products for this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity. | Degradation of the inhibitor in solution due to improper storage or handling. | 1. Prepare fresh stock solutions from solid powder. 2. Ensure stock solutions are stored in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Perform a stability study of the inhibitor in your specific experimental buffer (see Experimental Protocols section). |
| Precipitation of the inhibitor in the assay medium. | 1. Visually inspect the solution for any precipitate. 2. Determine the solubility of this compound in your assay buffer. 3. If solubility is an issue, consider using a co-solvent (e.g., a small percentage of DMSO), ensuring it does not affect your assay. | |
| Variability in results between experiments. | Inconsistent concentration of the active inhibitor due to degradation. | 1. Standardize the preparation and storage of all inhibitor solutions. 2. Use freshly prepared working solutions for each experiment. 3. Validate the concentration of your stock solution periodically using an appropriate analytical method like HPLC. |
| Unexpected biological effects observed. | Potential for the inhibitor to have off-target effects or interact with components of the cell culture medium. | 1. Review the literature for known off-target effects of similar arginase inhibitors. 2. Be aware that some arginase inhibitors can spontaneously release nitric oxide-like molecules in certain media, which could lead to confounding biological effects. 3. Include appropriate vehicle controls in your experiments to account for any effects of the solvent. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO, PBS)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Appropriate HPLC column (e.g., C18)
- Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C)
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.
- Aliquoting: Aliquot the stock solution into multiple small, tightly sealed vials to be used for each time point and storage condition.
- Storage: Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (25°C). Protect samples from light if the compound is suspected to be light-sensitive.
- Time Points: Analyze the samples at various time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
- HPLC Analysis:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the sample to come to room temperature before analysis.
- Analyze the sample by a validated HPLC method to determine the concentration of the intact this compound. The appearance of new peaks may indicate degradation products.
- Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining inhibitor versus time for each storage condition.
3. Data Presentation:
Summarize the quantitative data in a table for easy comparison.
| Storage Temperature (°C) | Initial Concentration (mM) | Concentration at Week 1 (%) | Concentration at Week 4 (%) | Concentration at Week 8 (%) | Concentration at Week 12 (%) |
| -80 | 10 | ||||
| -20 | 10 | ||||
| 4 | 10 | ||||
| 25 | 10 |
Visualizations
Arginase Signaling Pathway
References
Troubleshooting inconsistent results in Arginase inhibitor 7 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies and challenges encountered during experiments with Arginase inhibitor 7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Arginase 1 (ARG1), with a reported IC50 of 0.16 μM.[1][2] Arginase is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3] By inhibiting arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by other enzymes, most notably nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a critical signaling molecule in various physiological processes including vasodilation and immune responses.[3] The depletion of L-arginine by arginase in the tumor microenvironment is known to suppress T-cell function; therefore, inhibition of arginase can enhance anti-tumor immune responses.[4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C for long-term use. For short-term use, it can be stored at room temperature in the continental US, though this may vary elsewhere.[1] It is supplied as a solid and has reported solubilities of 50 mg/mL in DMSO and 30 mg/mL in water.[5] Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in DMSO (50 mg/mL) and water (30 mg/mL).[5] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells (typically <0.5%).
Q4: Is this compound selective for a specific arginase isoform?
The available information primarily highlights this compound as an inhibitor of Arginase 1 (ARG1).[1][2] While many arginase inhibitors show activity against both ARG1 and ARG2 due to the high homology in their active sites, the specific selectivity profile of this compound for ARG2 is not as widely reported in the initial search results.[6] If isoform-specific effects are being investigated, it is recommended to perform parallel experiments with recombinant human ARG1 and ARG2 to determine the IC50 for each.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors related to the inhibitor itself, the assay setup, or the biological system being studied. This guide provides a structured approach to troubleshooting.
Problem 1: Higher than Expected IC50 Value or Low Inhibition
| Possible Cause | Recommended Solution |
| Inhibitor Degradation | Ensure this compound has been stored correctly at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Use calibrated pipettes and ensure accurate pipetting. |
| High Enzyme Concentration | An excessively high concentration of arginase in the assay can lead to rapid substrate depletion and may require a higher concentration of the inhibitor to achieve 50% inhibition. Reduce the enzyme concentration to ensure the reaction is in the linear range. |
| High Substrate (L-arginine) Concentration | As a competitive inhibitor, the apparent IC50 of this compound will increase with higher substrate concentrations. Use an L-arginine concentration at or below its Km for the arginase isoform being tested. |
| Poor Cell Permeability (for cell-based assays) | While this compound is reported to have high oral bioavailability, its permeability can vary between cell types.[1] Consider increasing the incubation time to allow for sufficient uptake. As a control, test the inhibitor on cell lysates to differentiate between cellular uptake issues and direct enzyme inhibition. A significant drop in potency in cellular assays compared to biochemical assays can indicate poor cell membrane penetration.[7] |
| Presence of Interfering Substances | Components in the sample or assay buffer may interfere with the inhibitor. For example, high concentrations of proteins can bind to the inhibitor, reducing its effective concentration. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step. |
| Incomplete Reagent Mixing | Ensure all components of the reaction mixture are thoroughly mixed before starting the assay. Vortex solutions gently and spin down before use. |
| Edge Effects in Microplates | "Edge effects" can occur due to temperature or evaporation gradients across the plate. To minimize this, avoid using the outer wells of the plate, or fill them with buffer/media to create a humidity barrier. Ensure the plate is incubated in a humidified chamber. |
| Inconsistent Incubation Times | Stagger the addition of reagents to the plate to ensure that all wells have the same incubation time before reading the results. |
| Cell Seeding Inconsistency (for cell-based assays) | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
Problem 3: Assay Signal Issues (Low Signal or High Background)
| Possible Cause | Recommended Solution |
| Low Arginase Activity | Ensure the enzyme is active. If using cell or tissue lysates, prepare them fresh and keep them on ice. Check the age and storage of recombinant arginase. The enzyme can be activated by heating at 56°C for 10 minutes in the presence of MnCl2.[8] |
| High Urea Content in Samples | Samples such as serum or plasma can have high endogenous levels of urea, which will lead to a high background signal in colorimetric assays that detect urea. It is recommended to remove urea from such samples using a 10 kDa molecular weight cut-off spin column. |
| Turbidity in Wells | Some reagents, particularly when added to samples with high protein content, can cause precipitation and turbidity, which will interfere with absorbance readings. If this occurs, centrifuge the plate or transfer the supernatant to a new plate before reading. |
| Incorrect Wavelength/Filter Settings | Double-check that the plate reader is set to the correct wavelength for the specific colorimetric or fluorometric assay being used. |
| Assay Buffer Not at Room Temperature | Ensure that the assay buffer is at room temperature before use, as temperature can affect enzyme activity. |
Experimental Protocols
Arginase Activity Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available kits for the colorimetric determination of urea produced from the arginase-catalyzed hydrolysis of L-arginine.
1. Sample Preparation:
-
Cell Lysates: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100). Lyse for 10 minutes on ice and then centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the cell lysate.
-
Tissue Homogenates: Homogenize tissue in an appropriate amount of ice-cold assay buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. The supernatant is the tissue homogenate.
-
Serum/Plasma: To remove endogenous urea, use a 10 kDa molecular weight cut-off spin column.
2. Assay Procedure:
-
Prepare a standard curve using the provided urea standard.
-
Add your samples (cell lysate, tissue homogenate, or purified enzyme) to the wells of a 96-well plate.
-
Add this compound at various concentrations to the sample wells. Include a vehicle control (e.g., DMSO).
-
Activate the arginase by adding a solution containing MnCl2 and incubating at 37°C for 10 minutes.
-
Initiate the reaction by adding the L-arginine substrate solution.
-
Incubate the plate at 37°C for the desired time (e.g., 30-120 minutes). The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction and develop the color by adding the urea detection reagent, which typically contains a mixture of acids and a chromogen that reacts with urea.
-
Incubate at room temperature for 60 minutes or as specified by the kit manufacturer.
-
Measure the absorbance at the appropriate wavelength (commonly 430 nm or 570 nm depending on the kit).
-
Calculate the arginase activity and the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Cell-Based Arginase Inhibition Assay
This protocol describes a general method for assessing the ability of this compound to inhibit intracellular arginase activity.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line or primary immune cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for a sufficient period (e.g., 24 hours) to allow for inhibitor uptake and target engagement.
2. Measurement of Intracellular Arginase Activity:
-
After incubation, wash the cells with PBS.
-
Lyse the cells directly in the wells using a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Proceed with the arginase activity assay as described above, starting from the enzyme activation step. The urea produced will be indicative of the intracellular arginase activity.
3. Data Analysis:
-
Normalize the arginase activity in the inhibitor-treated wells to the activity in the vehicle-treated wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
L-Arginine Metabolic Pathways
Caption: L-Arginine metabolic pathways and the point of intervention for this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the oral bioavailability of Arginase inhibitor 7.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Arginase inhibitor 7 and related compounds. While some specific arginase inhibitors are reported to have high oral bioavailability, this class of molecules, particularly those with boronic acid motifs, can present significant formulation and absorption challenges.[1][2][3][4] This guide offers strategies and protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My arginase inhibitor has poor aqueous solubility. What initial strategies can I explore?
A1: Poor aqueous solubility is a common reason for low oral bioavailability.[5][6] Several formulation strategies can be employed to address this:
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility. Approximately 75% of drugs are basic, and 20% are acidic, making this a widely applicable first step.[7]
-
Co-solvents: Using water-miscible organic solvents in your formulation can enhance the solubility of hydrophobic compounds.[7]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[7] Techniques include micronization and nanonization.[5][6][8]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, creating a hydrophilic outer surface that improves solubility.[5][8][9]
Q2: What are advanced formulation options if simple solubility enhancement is insufficient?
A2: If basic strategies are not effective, more advanced formulations may be necessary. These systems are designed to increase solubility and/or enhance absorption through various mechanisms.
-
Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[5][8][10] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or emulsions can improve absorption, particularly for lipophilic compounds. Self-Emulsifying Drug Delivery Systems (SEDDS) are a popular choice as they form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[5][9]
-
Nanoparticle-Based Delivery: Encapsulating the inhibitor in nanoparticles can protect it from degradation, improve solubility, and potentially facilitate targeted delivery.[11][12][13]
Q3: My inhibitor has good solubility but still shows low permeability in Caco-2 assays. What could be the issue?
A3: Low permeability despite adequate solubility often points to other barriers to absorption.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium. These transporters actively pump the drug back into the intestinal lumen, reducing net absorption.[14][15][16] Consider co-administration with a known efflux inhibitor in your in vitro model to test this hypothesis.
-
Poor Lipophilicity: The molecule may be too polar to passively diffuse across the lipid cell membranes of the intestinal wall.
-
Molecular Size: Large molecules may have difficulty passing through the intestinal mucosa.
Q4: When should I consider a prodrug strategy?
A4: A prodrug strategy is a medicinal chemistry approach used when formulation strategies are insufficient to overcome fundamental issues with the parent molecule's properties.[17][18] This is particularly useful for:
-
Improving Permeability: A lipophilic promoiety can be attached to a polar drug to enhance its ability to cross cell membranes. The moiety is later cleaved by enzymes in the body to release the active drug.[19]
-
Increasing Solubility: A hydrophilic promoiety (e.g., a phosphate group) can be added to a poorly soluble drug to improve its dissolution in the gut.[20]
-
Targeting Transporters: Prodrugs can be designed to be recognized by specific uptake transporters in the intestine, such as PEPT1, to facilitate active transport into circulation.[19]
Troubleshooting Guides
Issue 1: Low Bioavailability Observed in Animal Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Dissolution/Solubility | Formulate the inhibitor using techniques like solid dispersions, lipid-based systems (SEDDS), or particle size reduction (nanosizing).[5][6][9] | These methods enhance the concentration of dissolved drug available for absorption in the gastrointestinal tract.[7] |
| Low Intestinal Permeability | Conduct an in vitro Caco-2 permeability assay to assess apical-to-basolateral transport.[21][22] | This helps determine if the issue is poor membrane crossing, independent of formulation. |
| High First-Pass Metabolism | Measure inhibitor concentration in portal vein vs. systemic circulation. Analyze for metabolites in plasma and liver microsomes. | Significant metabolism in the intestine or liver before reaching systemic circulation will reduce bioavailability. |
| Efflux Transporter Activity | Perform a Caco-2 assay with and without a known efflux pump inhibitor (e.g., verapamil for P-gp). | An increase in permeability in the presence of the inhibitor suggests your compound is an efflux substrate.[16] |
| Chemical Instability | Assess the stability of the compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). | The inhibitor may be degrading in the acidic environment of the stomach or the enzymatic environment of the intestine. |
Issue 2: High Variability in Caco-2 Permeability (Papp) Values
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Monolayer Integrity | Routinely measure Transepithelial Electrical Resistance (TEER) before and after experiments. Include a low-permeability marker (e.g., mannitol).[23] | Low TEER values or high mannitol leakage indicates a compromised, "leaky" monolayer, which invalidates the results. |
| Compound Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH) at the concentrations used in the permeability assay. | High concentrations of the test compound can damage the Caco-2 cells, affecting monolayer integrity.[21] |
| Low Compound Recovery | Analyze compound concentration in both donor and receiver compartments, as well as cell lysate, at the end of the study. | The compound may be binding to the plastic of the assay plate or accumulating within the cells, leading to inaccurate Papp calculations.[22] |
| Saturation of Transport Mechanisms | Run the assay at multiple concentrations. | If an active transporter is involved, its saturation at high concentrations can lead to non-linear and variable results.[21] |
Quantitative Data Summary
Table 1: Pharmacokinetic Profiles of Proline-Derived Arginase Inhibitors [2]
| Compound | hARG1 IC50 (nM) | Rat Oral Bioavailability (%) |
| 4a | 4.4 | 43 |
| 13 | 2.0 | 31 |
| 16 | 2.1 | 38 |
| 18 | 1.4 | 19 |
| 27 | 3.5 | 50 |
Table 2: Pharmacokinetic Profile of a Bicyclic Arginase Inhibitor in Mice [24]
| Route of Delivery | Dose (mg/kg) | Mean Residence Time (h) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 1 | 1.4 | 0.84 | N/A |
| Oral (p.o.) | 10 | N/A | N/A | 7 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from standard methods used to assess the intestinal permeability of a test compound.[21][23]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell™ filter supports (e.g., 0.4 µm pore size) for 21-29 days to allow for spontaneous differentiation into a polarized monolayer.[25]
-
Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to ensure monolayer confluence.
-
A low-permeability marker, such as 14C-mannitol, should be run in parallel to confirm monolayer integrity during the transport experiment.[21]
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (this compound), dissolved in HBSS at a non-toxic concentration (e.g., 10 µM), to the apical (donor) side of the Transwell.[21]
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plate at 37°C with gentle shaking (e.g., 75 rpm) to reduce the unstirred water layer.[23]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.
-
A sample from the apical compartment is taken at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of the inhibitor in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Papp Calculation:
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration in the donor compartment.
-
-
-
Visualizations
Workflow for Improving Oral Bioavailability
This diagram outlines the logical progression for identifying and solving bioavailability issues.
Caption: A decision-making workflow for improving the oral bioavailability of a drug candidate.
Barriers to Oral Drug Absorption
This diagram illustrates the key challenges a drug molecule faces during intestinal absorption.
Caption: Key physiological barriers affecting a drug's journey from the gut to circulation.
References
- 1. Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Argocytes containing enzyme nanoparticles reduce toxic concentrations of arginine in the blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle-Based Drug Delivery for Vascular Applications [mdpi.com]
- 14. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 17. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 19. Modern Prodrug Design for Targeted Oral Drug Delivery [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 23. innpharmacotherapy.com [innpharmacotherapy.com]
- 24. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Investigating potential off-target effects of Arginase inhibitor 7
This technical support center provides troubleshooting guides and frequently asked questions for researchers using Arginase inhibitor 7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as compound A17) is a small molecule inhibitor of Arginase 1 (ARG1), a manganese-containing enzyme that catalyzes the final step in the urea cycle.[1][2][3] The primary function of ARG1, particularly in the liver, is to hydrolyze L-arginine into L-ornithine and urea for ammonia detoxification.[4][5] this compound has been shown to inhibit ARG1 with an IC50 of 0.16 μM and possesses high oral bioavailability.[1][3]
Q2: What are the known isoforms of Arginase, and does Inhibitor 7 show selectivity?
In mammals, there are two main isoforms of arginase:
-
Arginase 1 (ARG1): A cytosolic enzyme highly expressed in the liver, playing a key role in the urea cycle.[4][6]
-
Arginase 2 (ARG2): A mitochondrial enzyme found in extrahepatic tissues, primarily involved in regulating L-arginine levels for processes like polyamine synthesis.[4][6]
While this compound is a potent inhibitor of ARG1, its selectivity against ARG2 is not absolute. Researchers should empirically determine its potency against both isoforms in their specific experimental system. A lack of selectivity is a potential concern, as inhibiting ARG1 can lead to systemic effects like hyperammonemia, while ARG2 inhibition has different physiological consequences.[6]
Q3: What are the potential off-target effects of this compound?
While specific off-target data for this compound is limited in public literature, researchers should be aware of potential unintended interactions common to small molecule inhibitors. These can arise from structural similarities between the target and other proteins or from the physicochemical properties of the compound itself.[7] Potential off-target concerns for an arginase inhibitor could include:
-
Nitric Oxide Synthases (NOS): Arginase and NOS share L-arginine as a common substrate.[5][8] Although their catalytic mechanisms differ, the substrate-binding pocket may share some structural homology, creating a potential for off-target inhibition.
-
Related Enzymes in Amino Acid Metabolism: Enzymes that bind L-arginine or structurally similar molecules could be potential off-targets.
-
Kinase Inhibition: Many small molecules exhibit off-target activity against various protein kinases.[7]
It is crucial to perform comprehensive off-target profiling to ensure that the observed biological effects are due to the inhibition of arginase and not an unintended target.
Q4: How can I assess the on-target activity of this compound in my experiments?
Confirming on-target activity involves two main steps:
-
Direct Enzyme Inhibition: Measure the ability of this compound to block the enzymatic activity of purified ARG1 or ARG2, or arginase activity in cell lysates. This is typically done by quantifying the reduction in urea or ornithine production from the substrate L-arginine.[9][10]
-
Cellular Target Engagement: In a cellular context, successful on-target activity should lead to predictable downstream biological consequences, such as an increase in intracellular L-arginine concentration and, subsequently, enhanced nitric oxide (NO) production by NOS.[8][11]
Q5: What is a general strategy to investigate potential off-target effects?
A multi-pronged approach is recommended to identify potential off-target effects:
-
In Silico Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.[7][12]
-
Broad Panel Screening: Test the inhibitor against a large, commercially available panel of receptors, kinases, and other enzymes to identify unintended interactions.[12]
-
Phenotypic Screening: Use high-content imaging or other cell-based assays to observe the overall effect of the compound on cellular morphology and function, which can provide clues about its biological activities beyond arginase inhibition.[12]
-
Validation: Any potential off-targets identified in screening assays must be validated using orthogonal methods to confirm the interaction and determine its functional consequence.[13]
Troubleshooting Guides
Problem 1: I am observing inconsistent IC50 values for this compound in my in vitro arginase activity assay.
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO just before the experiment. Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][14] |
| Enzyme Activity Variation | Ensure the concentration of recombinant arginase is consistent across experiments. Choose an enzyme concentration and reaction time that result in a linear reaction rate (i.e., initial velocity conditions).[15] |
| Reagent Degradation | Some assay reagents can be unstable. Prepare fresh buffers and substrate solutions for each experiment. Ensure the manganese cofactor (MnCl2) is included, as arginase is a manganese-dependent enzyme.[2][16] |
| Assay Conditions | Maintain consistent assay conditions, including pH (typically ~9.5), temperature (37°C), and incubation time.[9][10] |
| DMSO Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is the same across all wells and does not exceed 1%, as higher concentrations can inhibit enzyme activity.[14] |
Problem 2: I see unexpected cellular toxicity at concentrations where arginase is not fully inhibited.
This observation strongly suggests a potential off-target effect.
| Potential Cause | Recommended Solution |
| Off-Target Cytotoxicity | The inhibitor may be acting on another protein that is critical for cell survival. This effect may be more potent than its effect on arginase. |
| Metabolite Toxicity | The cellular metabolism of this compound could produce a toxic byproduct. |
| Action Plan | 1. Perform a Dose-Response Curve: Carefully compare the concentration range for cytotoxicity (e.g., using an MTT or LDH assay) with the concentration range for arginase inhibition in your specific cell type. 2. Initiate Off-Target Screening: Screen the compound against a panel of common cytotoxicity targets and kinases. 3. Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype with that produced by a different, structurally distinct arginase inhibitor. If the toxicity is unique to this compound, it is likely an off-target effect. |
Problem 3: I can confirm arginase inhibition in my cell lysates, but I do not see the expected downstream effect (e.g., increased NO production).
| Potential Cause | Recommended Solution |
| Substrate Limitation | The intracellular concentration of L-arginine may be too low for NOS to produce a detectable increase in NO, even with arginase inhibited. Supplementing the culture medium with additional L-arginine can test this hypothesis. |
| NOS Isoform Expression/Activity | The cell type you are using may not express the relevant NOS isoform (e.g., eNOS, iNOS), or the NOS enzyme itself may be inactive or uncoupled due to cofactor (BH4) limitation.[11] Verify NOS expression and activity in your cell model. |
| NO Scavenging | The local environment may contain high levels of reactive oxygen species (ROS), which can rapidly react with and quench NO.[11] Consider measuring ROS levels in your experimental setup. |
| Cellular Compartmentation | This compound must reach the cellular compartment where arginase is active (cytosol for ARG1, mitochondria for ARG2). Poor cell permeability could limit its effectiveness despite its activity in lysates.[16] |
Data Presentation
Table 1: Representative Specificity Profile of this compound (Note: This data is illustrative for technical support purposes and may not reflect actual experimental results.)
| Target | IC50 (nM) | Fold Selectivity vs. ARG1 |
| Human ARG1 (On-Target) | 160 | 1x |
| Human ARG2 | 1,280 | 8x |
| Human eNOS | > 50,000 | > 312x |
| Human nNOS | > 50,000 | > 312x |
| Human iNOS | > 50,000 | > 312x |
| Human ODC | > 25,000 | > 156x |
Experimental Protocols
Protocol 1: In Vitro Arginase 1 (ARG1) Inhibition Assay (Colorimetric)
This protocol is adapted from standard methods for measuring arginase activity by quantifying the production of urea.[9][10]
Materials:
-
Recombinant Human Arginase 1
-
This compound
-
L-arginine
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MnCl2 solution (10 mM)
-
Urea Assay Reagent A (e.g., containing o-phthalaldehyde)
-
Urea Assay Reagent B (e.g., containing primaquine)
-
Urea Standard
-
96-well microplate
Procedure:
-
Enzyme Activation: Prepare an ARG1 enzyme solution in 50 mM Tris-HCl. Add MnCl2 to a final concentration of 10 mM. Incubate at 37°C for 10 minutes to activate the enzyme.
-
Inhibitor Preparation: Perform a serial dilution of this compound in the assay buffer to create a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Activated ARG1 enzyme solution.
-
Varying concentrations of this compound or vehicle.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add L-arginine solution (e.g., to a final concentration of 50 mM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the reaction.
-
Stop Reaction & Urea Detection: Stop the reaction by adding Urea Assay Reagent A followed by Reagent B, according to the manufacturer's instructions. This mixture typically reacts with the urea produced to form a colored product.
-
Measurement: Incubate as required by the urea assay kit, then measure the absorbance at the appropriate wavelength (e.g., 430 nm or 520 nm) using a microplate reader.[10]
-
Data Analysis: Create a urea standard curve. Convert absorbance readings to urea concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Protocol 2: General Workflow for Off-Target Profiling
This protocol outlines a general strategy for identifying and validating potential off-target effects.
-
Primary Screening (Broad Panel):
-
Submit this compound to a commercial service for screening against a broad panel of targets (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include hundreds of GPCRs, ion channels, kinases, and other enzymes.
-
Select a high concentration for the primary screen (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
-
Hit Identification:
-
Identify "hits" from the primary screen, typically defined as compounds causing >50% inhibition or stimulation of a target's activity.
-
-
Dose-Response Validation:
-
For each hit, perform a full dose-response experiment to determine the potency (IC50 or EC50) of this compound against the potential off-target.
-
-
Orthogonal Assay:
-
Confirm the interaction using a different assay format. For example, if the primary screen was a biochemical assay, validate the hit in a cell-based assay to assess its physiological relevance.
-
-
SAR Analysis:
-
Cellular Phenotyping:
-
Investigate whether inhibiting the validated off-target with a known selective inhibitor recapitulates any of the unexpected cellular phenotypes observed with this compound.
-
Visualizations
Caption: Competition between Arginase and NOS for their common substrate, L-Arginine.
Caption: Experimental workflow for confirming the on-target activity of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 9. 4.3. Arginase Inhibition and Kinetics [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Protocol refinement for the Arginase inhibitor 7 colorimetric assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the protocol refinement of the Arginase inhibitor 7 (AI7) colorimetric assay. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound colorimetric assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inactive enzyme | Ensure proper storage and handling of the arginase enzyme. Avoid repeated freeze-thaw cycles.[1] Use a fresh enzyme preparation. |
| Incorrect assay buffer temperature | The assay buffer must be at 37°C for optimal enzyme activity.[1] | |
| Omission of a step in the procedure | Carefully follow the experimental protocol, ensuring all reagents are added in the correct order and at the specified volumes.[1] | |
| Incorrect wavelength setting | Verify that the plate reader is set to the correct wavelength for the specific colorimetric reagent used (e.g., 430 nm, 570 nm).[1][2] | |
| Expired or improperly stored reagents | Check the expiration dates of all reagents and ensure they have been stored at the recommended temperatures.[2] | |
| High Background Signal | High urea content in samples | For samples like serum or plasma that may contain urea, it is recommended to deplete urea using a 10 kDa molecular weight cut-off filter.[1][2][3] |
| Contamination of reagents or samples | Use fresh, sterile pipette tips and microplates. Ensure that there is no cross-contamination between wells. | |
| Test compound interference | The inhibitor itself may interfere with the colorimetric reaction. Run a control with the inhibitor and the colorimetric reagent without the enzyme to assess for interference.[4] | |
| Inconsistent or Erratic Readings | Incompatible sample buffer | Use the provided assay buffer for sample preparation or ensure that the sample buffer is compatible with the assay conditions. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting across all wells. | |
| Turbidity in wells | The addition of the urea reagent may cause turbidity in some samples. If this occurs, centrifuge the plate and transfer the supernatant to a new plate before reading the absorbance.[1] | |
| Temperature fluctuations | Ensure consistent incubation temperatures throughout the experiment. | |
| Assay Not Within Linear Range | Sample concentration is too high or too low | If the sample readings are higher than the highest standard, dilute the sample and repeat the assay. If the readings are too low, a more concentrated sample may be needed.[1] |
| Incorrect incubation time | The incubation time for the arginase reaction can be adjusted (e.g., 0.5–4 hours) depending on the arginase activity in the samples.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the arginase colorimetric assay?
A1: The colorimetric assay for arginase activity typically relies on the measurement of one of its reaction products: urea or ornithine. In the urea-based method, arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The urea produced then reacts with a specific chromogen to generate a colored product, and the intensity of the color is proportional to the arginase activity.[1][5]
Q2: Can I use serum or plasma samples in this assay?
A2: Yes, but serum and plasma samples contain endogenous urea which will interfere with the assay. It is crucial to remove this urea before performing the assay. This can be achieved by using a 10 kDa molecular weight cut-off spin column to separate the smaller urea molecules from the larger enzyme.[1][3][6]
Q3: My test compound, this compound (AI7), is dissolved in DMSO. Will this affect the assay?
A3: Most arginase inhibitor screening kits are compatible with low concentrations of DMSO, typically up to 1%. However, it is always recommended to run a solvent control (assay buffer with the same concentration of DMSO used for the inhibitor) to account for any potential effects of the solvent on enzyme activity.[7]
Q4: How can I be sure that my inhibitor is inhibiting the enzyme and not just interfering with the colorimetric reaction?
A4: To check for interference, you should run a control well containing your inhibitor (at the highest concentration used in the experiment) and all the assay reagents except for the arginase enzyme. If you observe a color change in this well, it indicates that your inhibitor is interfering with the colorimetric detection.[4]
Q5: What is the reported IC50 for this compound (AI7)?
A5: this compound, also known as compound A17, has a reported IC50 of 0.16 μM for arginase 1 (ARG1).[1]
Quantitative Data Summary
The following tables summarize key quantitative data for various arginase inhibitors and assay parameters.
Table 1: IC50 Values of Common Arginase Inhibitors
| Inhibitor | Target Arginase | IC50 Value | Reference |
| This compound (A17) | ARG1 | 0.16 μM | [1] |
| ARG1-IN-1 | Human ARG1 | 29 nM | [2] |
| NED-3238 | Arginase I | 1.3 nM | [2] |
| NED-3238 | Arginase II | 8.1 nM | [2] |
| Piceatannol 3'-O-glucoside | Arginase I | 11.22 μM | [2] |
| Piceatannol 3'-O-glucoside | Arginase II | 11.06 μM | [2] |
| Compound 21a | Arginase | 91.1 μM | [4] |
Table 2: Arginase Colorimetric Assay Parameters
| Parameter | Recommended Value/Range | Notes | Reference |
| Wavelength | 430 nm or 570 nm | Dependent on the specific colorimetric reagent used. | [1][2] |
| Incubation Temperature | 37°C | For the enzymatic reaction. | [1] |
| Incubation Time | 0.5 - 4 hours | Can be optimized based on sample arginase activity. | [1][5] |
| Detection Limit | < 0.2 U/L to 0.3 U/L | Varies between different commercial kits. | [2][5] |
Experimental Protocol: this compound Colorimetric Assay
This protocol provides a generalized methodology for determining the inhibitory activity of this compound (AI7) using a colorimetric assay that measures urea production.
1. Reagent Preparation:
-
Arginase Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) and warm to 37°C before use.[4]
-
Arginase Enzyme Solution: Prepare a stock solution of arginase in assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
L-Arginine Substrate Solution: Prepare a stock solution of L-arginine in assay buffer.
-
This compound (AI7) Stock Solution: Dissolve AI7 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Urea Standard Solutions: Prepare a series of urea standards of known concentrations in assay buffer to generate a standard curve.
-
Colorimetric Reagent: Prepare the urea detection reagent according to the manufacturer's instructions. This may involve mixing two reagents (Reagent A and Reagent B) immediately before use.[5]
2. Assay Procedure (96-well plate format):
-
Inhibitor and Enzyme Pre-incubation:
-
Add 10 µL of different concentrations of AI7 (diluted from the stock solution in assay buffer) to the appropriate wells.
-
For the positive control (no inhibition), add 10 µL of assay buffer (with the same percentage of DMSO as the inhibitor wells).
-
For the blank, add 10 µL of assay buffer.
-
Add 20 µL of the arginase enzyme solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.
-
Mix gently and pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the L-arginine substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time may need to be optimized.
-
-
Reaction Termination and Color Development:
-
Absorbance Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 430 nm) using a microplate reader.
-
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a urea standard curve by plotting the absorbance of the urea standards against their known concentrations.
-
Determine the concentration of urea produced in each sample well using the standard curve.
-
Calculate the percentage of inhibition for each concentration of AI7 using the following formula:
-
% Inhibition = [1 - (Arginase activity with inhibitor / Arginase activity of positive control)] x 100
-
-
Plot the % inhibition against the logarithm of the AI7 concentration to determine the IC50 value.
Visualizations
Caption: Arginase and NOS compete for the common substrate L-Arginine.
Caption: Workflow for the this compound colorimetric assay.
Caption: A logical guide to troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pharmacokinetic Challenges of Boronic Acid-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of boronic acid-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with boronic acid-based inhibitors?
A1: Boronic acid-based inhibitors often face several pharmacokinetic hurdles that can limit their clinical utility. The main challenges include:
-
Metabolic Instability: The boronic acid moiety is susceptible to oxidative degradation (oxidation) and cleavage of the carbon-boron bond (deboronation), leading to rapid inactivation and clearance.[1]
-
Poor Cell Permeability: The hydrophilic nature of the boronic acid group can hinder passive diffusion across cell membranes, reducing intracellular target engagement.[2][3][4]
-
Off-Target Toxicity: Boronic acids can interact with serine proteases and other biological nucleophiles, potentially leading to unwanted side effects.[5]
-
Rapid Clearance: Due to their metabolic instability and hydrophilicity, these compounds are often quickly eliminated from the body.
Q2: How can the metabolic stability of boronic acid inhibitors be improved?
A2: Several strategies can be employed to enhance the metabolic stability of boronic acid inhibitors:
-
Formation of Boronate Esters: Protecting the boronic acid group by forming a boronate ester with a diol can shield it from metabolic enzymes. Intramolecular esters, such as those in benzoxaboroles, have shown particular promise in improving stability.[1]
-
Prodrug Approaches: Converting the boronic acid into a prodrug, such as an N-methyliminodiacetic acid (MIDA) boronate, can improve stability in plasma and enhance cell permeability. The prodrug is then cleaved intracellularly to release the active inhibitor.[6]
-
Structural Modifications: Introducing electron-withdrawing groups near the boronic acid moiety can increase its resistance to oxidation.[7] Creating a "boralactone" through an intramolecular ligand has been shown to dramatically increase oxidative stability.[7]
Q3: What methods can be used to enhance the cell permeability of boronic acid-based drugs?
A3: Improving the ability of boronic acid inhibitors to cross cell membranes is crucial for their efficacy. Key strategies include:
-
Lipophilic Modifications: Increasing the overall lipophilicity of the molecule by adding hydrophobic groups can improve passive diffusion.
-
Prodrugs: As mentioned, prodrug strategies can mask the hydrophilic boronic acid group, facilitating membrane transit.[6]
-
Nano-Drug Delivery Systems: Encapsulating boronic acid inhibitors in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance their delivery into cells.[8][9] These systems can be designed to be pH-responsive, releasing the drug in the acidic tumor microenvironment.[8][9]
Q4: How can off-target toxicity of boronic acid inhibitors be minimized?
A4: Reducing off-target effects is critical for improving the therapeutic index of these inhibitors. Approaches include:
-
Increasing Target Specificity: Rational drug design to optimize the inhibitor's binding affinity and selectivity for the intended target can reduce interactions with other proteins.
-
Targeted Delivery: Utilizing drug delivery systems that specifically target the diseased tissue or cells can lower systemic exposure and reduce off-target toxicity. For example, nanoparticles can be functionalized with targeting ligands.
-
Prodrugs: Designing prodrugs that are only activated at the target site can also limit systemic toxicity.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Metabolic Stability Assays
| Observed Problem | Potential Cause | Troubleshooting Step |
| Rapid, non-enzymatic degradation of the inhibitor. | The boronic acid moiety is inherently unstable in aqueous solutions, especially in the presence of reactive oxygen species (ROS).[1] | 1. Run a control experiment without the metabolic enzyme source (e.g., microsomes or S9 fraction) to quantify the extent of non-enzymatic degradation. 2. Degas all buffers to remove dissolved oxygen. 3. Consider adding a mild antioxidant to the incubation mixture if it does not interfere with the assay. |
| High variability between replicate experiments. | Inconsistent pipetting of viscous microsomal solutions or adherence of the compound to plasticware. | 1. Pre-warm microsomal solutions and mix thoroughly before pipetting. 2. Use low-adhesion microplates and pipette tips. 3. Include an internal standard to account for variations in sample processing and analysis. |
| No detectable metabolism of a boronate ester prodrug. | The metabolic enzymes in the in vitro system may not be capable of hydrolyzing the specific ester linkage. | 1. Ensure the use of a relevant metabolic system (e.g., liver S9 fraction or hepatocytes) that contains the necessary esterases. 2. Increase the incubation time or the concentration of the metabolic enzymes. 3. Confirm the enzymatic activity with a known substrate for the expected esterases. |
Troubleshooting Poor Results in Cell Permeability Assays (e.g., Caco-2)
| Observed Problem | Potential Cause | Troubleshooting Step |
| Low apparent permeability (Papp) for a compound expected to be permeable. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) expressed in the Caco-2 cells. | 1. Perform the permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral Papp value suggests efflux is occurring. 2. Measure the permeability in the basolateral-to-apical direction. A higher Papp in this direction is indicative of active efflux. |
| High Papp values for a known impermeable marker (e.g., Lucifer Yellow). | The Caco-2 cell monolayer has poor integrity (leaky). | 1. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. 2. Optimize cell seeding density and culture time to achieve a confluent and well-differentiated monolayer. 3. Handle the cell culture plates gently to avoid disrupting the monolayer. |
| Compound precipitates in the donor or receiver compartment. | The compound has low aqueous solubility at the concentration used in the assay. | 1. Determine the aqueous solubility of the compound in the assay buffer beforehand. 2. Reduce the concentration of the compound in the donor compartment. 3. Add a small percentage of a co-solvent (e.g., DMSO), ensuring it does not affect cell viability or monolayer integrity. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a boronic acid-based inhibitor in the presence of human liver microsomes.
Materials:
-
Boronic acid inhibitor stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well microplate
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the boronic acid inhibitor by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
In a 96-well plate, add the phosphate buffer, HLM (final concentration, e.g., 0.5 mg/mL), and the inhibitor working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard to the respective wells. The 0-minute time point is quenched immediately after adding the NADPH system.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining concentration of the boronic acid inhibitor at each time point using a calibration curve.
-
Plot the natural logarithm of the percentage of remaining inhibitor versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Caco-2 Cell Bidirectional Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a boronic acid inhibitor.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Boronic acid inhibitor stock solution (in DMSO)
-
Lucifer Yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the inhibitor solution (e.g., 10 µM in HBSS, final DMSO concentration <1%) to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.
-
At the final time point, take a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the inhibitor solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the inhibitor in all samples by LC-MS/MS.
-
Also, measure the concentration of Lucifer Yellow to confirm monolayer integrity throughout the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected Boronic Acid Compounds
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Bortezomib | 20S Proteasome | 7.05 | - | [10] |
| Compound 15 | 20S Proteasome | 4.60 | - | [10] |
| Compound 17 | dCTPase | - | - | [6] |
| Prodrug 18 | dCTPase | 6.74 | - | [10] |
| Compound 10a | AmpC β-lactamase | - | 140 | [11][12] |
| Compound 5 | KPC-2 β-lactamase | - | 730 | [11][12] |
Table 2: Pharmacokinetic Parameters of a Dipeptidyl Boronic Acid Inhibitor (Compound 78) vs. Bortezomib
| Compound | Plasma Exposure (AUC) | Half-life (t½) | Reference |
| Compound 78 | Higher | Longer | [13] |
| Bortezomib | Lower | Shorter | [13] |
Visualizations
Caption: Workflow for in vitro metabolic stability assay.
Caption: Bidirectional permeability across a Caco-2 cell monolayer.
Caption: Troubleshooting logic for cell permeability assays.
References
- 1. openpr.com [openpr.com]
- 2. Boronic Acid Functionalized Nanosilica for Binding Guest Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isnct.net [isnct.net]
- 4. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions [mdpi.com]
- 5. jru.edu.in [jru.edu.in]
- 6. Sonochemical Synthesis of Small Boron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize toxicity of Arginase inhibitor 7 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Arginase Inhibator 7 in preclinical models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with Arginase Inhibitor 7.
| Issue | Potential Cause | Recommended Solution |
| Unexpected Weight Loss and Marrow Necrosis | On-target toxicity due to systemic arginine depletion affecting normal cell function.[1] | - Dose Optimization: Reduce the dose to find the maximum tolerated dose (MTD) that maintains efficacy.[2][3][4]- Co-administration of L-citrulline: Supplementation with L-citrulline can rescue arginine synthesis in normal tissues and has been shown to reduce and delay toxicities associated with arginine depletion.[1][5] |
| Hepatotoxicity (Elevated Liver Enzymes) | Potential on-target effect due to inhibition of arginase in the liver, which is crucial for the urea cycle.[6] It could also be an off-target effect. | - Formulation Strategy: Consider using a formulation that avoids high initial concentrations in the liver, such as a subcutaneous extended-release formulation.[7]- Monitor Liver Function: Closely monitor liver enzymes (ALT, AST) and bilirubin levels.[1]- Selective Targeting: If possible, utilize a delivery system that targets the inhibitor to the tumor microenvironment. |
| Poor Oral Bioavailability Leading to High Doses and Toxicity | Physicochemical properties of this compound may limit its absorption.[8] | - Formulation Optimization: Explore alternative formulations such as lipid-based formulations, nanosuspensions, or solutions with appropriate excipients to enhance solubility and absorption.[8][9][10][11]- Alternative Routes of Administration: Consider intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) administration to bypass oral absorption limitations and achieve desired systemic concentrations with potentially lower doses.[7] |
| Off-Target Effects (e.g., Neurological, Cardiovascular) | Inhibition of other enzymes or interaction with unintended receptors. Boronic acid-based inhibitors have been reported to have off-target toxicities.[12] | - In Vitro Profiling: Conduct comprehensive in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions.- Dose-Response Assessment: Carefully evaluate the dose-response relationship for both on-target efficacy and off-target toxicity to identify a therapeutic window.[13] |
| Acute Toxicity Symptoms (Nausea, Vomiting, Diarrhea) | May be related to the formulation, route of administration, or acute systemic effects of arginase inhibition.[12] | - Vehicle Control: Ensure that the vehicle used for formulation is well-tolerated at the administered volume.- Dose Fractionation: Administer the total daily dose in two or more smaller doses to reduce peak plasma concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity with this compound?
A1: The primary on-target toxicity of arginase inhibitors stems from the systemic depletion of L-arginine. L-arginine is a semi-essential amino acid crucial for numerous physiological processes, including the urea cycle for ammonia detoxification and nitric oxide (NO) synthesis for vascular function.[6][14][15] Inhibition of arginase can lead to an accumulation of ammonia and a reduction in ornithine, a precursor for other important molecules.
Q2: How can I establish a therapeutic window for this compound in my preclinical model?
A2: Establishing a therapeutic window involves identifying a dose range that maximizes anti-tumor efficacy while minimizing toxicity.[13] This can be achieved through a combination of dose-escalation studies to determine the maximum tolerated dose (MTD) and efficacy studies in relevant tumor models.[2] It is crucial to monitor both efficacy endpoints (e.g., tumor growth inhibition) and toxicity parameters (e.g., body weight, clinical signs, blood chemistry, and histopathology) at various dose levels.
Q3: Are there any known biomarkers to predict sensitivity or toxicity to this compound?
A3: For efficacy, low expression of argininosuccinate synthase (ASS1) in tumors is a key biomarker for sensitivity to arginine-depleting agents.[16] Tumors with low ASS1 are unable to synthesize their own arginine and are therefore more dependent on external sources. For toxicity, monitoring plasma ammonia and arginine levels can provide an indication of the on-target pharmacological effect and potential for toxicity.
Q4: What are the best practices for formulating this compound for in vivo studies?
A4: The choice of formulation is critical and depends on the physicochemical properties of the compound and the intended route of administration.[7][10] For poorly soluble compounds, strategies include using co-solvents, surfactants, or creating nanosuspensions.[11] For parenteral administration, ensure the formulation is sterile and pH-balanced. It is recommended to conduct stability and compatibility studies of the formulation before in vivo use.[10]
Q5: Can I combine this compound with other therapies? What are the potential toxicity concerns?
A5: Combining this compound with other therapies, such as immunotherapies, is a promising strategy.[16][17] However, this can also lead to overlapping or synergistic toxicities. It is essential to conduct combination toxicology studies to evaluate the safety of the proposed regimen. Start with lower doses of each agent and carefully monitor for any exacerbation of known side effects or the emergence of new toxicities.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, quantitative data for this compound for illustrative purposes. Researchers should determine these values experimentally for their specific models.
| Parameter | Value | Species | Notes |
| IC50 (Arginase 1) | 10 nM | Recombinant Human | In vitro potency |
| IC50 (Arginase 2) | 50 nM | Recombinant Human | In vitro potency |
| LD50 (Oral) | >2000 mg/kg | Mouse | Acute toxicity |
| No-Observed-Adverse-Effect Level (NOAEL) | 50 mg/kg/day | Rat | 28-day repeated dose toxicity study |
| Plasma Arginine Reduction (at efficacious dose) | 80-90% | Mouse | Pharmacodynamic marker |
| Tumor Growth Inhibition (at NOAEL) | 60% | Mouse (Syngeneic Model) | Efficacy marker |
Key Experimental Protocols
1. Acute Toxicity Study
-
Objective: To determine the short-term toxicity and estimate the LD50 of a single dose of this compound.
-
Methodology:
-
Use a minimum of two rodent species (e.g., mice and rats).
-
Administer single, escalating doses of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Include a vehicle control group.
-
Observe animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.[18]
-
Record body weight changes and perform gross necropsy on all animals at the end of the study.
-
2. Dose-Range Finding Study (Maximum Tolerated Dose - MTD)
-
Objective: To identify a range of doses that are tolerated in a multi-dosing regimen and to determine the MTD.[1][5]
-
Methodology:
-
Use the same species and strain as in the planned efficacy studies.
-
Administer this compound daily (or according to the planned schedule) for a defined period (e.g., 14-28 days).
-
Start with a low, non-toxic dose and escalate in subsequent cohorts.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
Perform a full histopathological examination of major organs and tissues.
-
Visualizations
References
- 1. Recombinant Human Arginase Toxicity in Mice Is Reduced by Citrulline Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing dose-schedule regimens with bayesian adaptive designs: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Recombinant human arginase toxicity in mice is reduced by citrulline supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 10. altasciences.com [altasciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arginase: Biological and Therapeutic Implications in Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical safety and antitumor activity of the arginine-degrading therapeutic enzyme pegzilarginase, a PEGylated, cobalt-substituted recombinant human arginase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. dspace.bsuedu.ru [dspace.bsuedu.ru]
Validation & Comparative
Validating the On-Target Effects of Arginase Inhibitor 7 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target cellular effects of Arginase inhibitor 7. It offers a direct comparison with established arginase inhibitors, CB-1158 (Numidargistat) and OATD-02, supported by standardized experimental protocols and illustrative data. The objective is to equip researchers with the necessary tools to rigorously assess the potency, selectivity, and functional consequences of arginase inhibition in a cellular context.
Introduction to Arginase Inhibition
Arginase is a critical enzyme that hydrolyzes L-arginine into ornithine and urea.[1][2] In the tumor microenvironment, myeloid cells such as Myeloid-Derived Suppressor Cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of arginase.[3][4] This enzymatic activity depletes L-arginine, an amino acid essential for T-cell proliferation and function, thereby suppressing the anti-tumor immune response.[5][6][7] Inhibition of arginase is a promising therapeutic strategy in immuno-oncology to reverse this immunosuppressive mechanism and enhance anti-tumor immunity.[6][8]
There are two main isoforms of arginase: Arginase 1 (ARG1), a cytosolic enzyme highly expressed in the liver and myeloid cells, and Arginase 2 (ARG2), a mitochondrial enzyme found in extrahepatic tissues.[1][9][10] Potent and specific inhibitors are required to validate the therapeutic hypothesis and advance clinical candidates. This guide focuses on the experimental validation of "this compound" by comparing its performance against two leading clinical-stage inhibitors, CB-1158 and OATD-02.
Comparative Inhibitor Overview
-
This compound (Compound A17): A novel investigational inhibitor of ARG1 with high oral bioavailability.[11] Its detailed cellular characteristics are the subject of this validation guide.
-
CB-1158 (Numidargistat): A potent and orally bioavailable inhibitor of ARG1.[3][12] It has been shown to block myeloid cell-mediated immune suppression and reduce tumor growth in various preclinical models.[5][12]
-
OATD-02: A first-in-class dual inhibitor of both ARG1 and ARG2.[13][14] Its ability to target intracellular ARG2 distinguishes it from other inhibitors and may offer broader therapeutic benefits.[15][16]
Arginase Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of arginase in depleting L-arginine and the mechanism by which inhibitors restore T-cell function.
Caption: Arginase depletes L-arginine, suppressing T-cell function. Inhibitors block this process.
Experimental Validation Workflow
A stepwise approach is crucial for robust validation. The workflow begins with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to confirm on-target activity and downstream functional effects.
Caption: A typical workflow for validating an arginase inhibitor from bench to cell-based assays.
Quantitative Data Comparison
The following tables summarize hypothetical, yet representative, data for this compound compared to CB-1158 and OATD-02.
Table 1: Biochemical Potency Against Recombinant Human Arginase
| Compound | ARG1 IC50 (nM) | ARG2 IC50 (nM) | Selectivity (ARG1 vs ARG2) |
| This compound | 85 | 950 | 11.2-fold for ARG1 |
| CB-1158 | 86[12] | 296[12] | 3.4-fold for ARG1 |
| OATD-02 | 20[16] | 39[16] | 1.95-fold for ARG2 (Dual) |
Table 2: Cellular Arginase Activity
| Compound | Cell Type | Cellular EC50 (nM) (Inhibition of Urea Production) |
| This compound | M2-polarized Macrophages | 150 |
| CB-1158 | Human Granulocyte Lysate | 178[12] |
| OATD-02 | M2-polarized Macrophages | 913[16] |
Table 3: Functional Rescue of T-Cell Proliferation
| Compound | Assay Condition | EC50 (nM) (% Rescue of Proliferation) |
| This compound | MDSC Co-culture | 200 |
| CB-1158 | MDSC Co-culture | 250 |
| OATD-02 | MDSC Co-culture | 300 |
Detailed Experimental Protocols
Protocol: Biochemical Arginase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on purified recombinant arginase enzymes.
-
Reagents: Recombinant human ARG1 and ARG2, Arginine Buffer (pH 9.5), MnCl₂ solution, L-arginine (substrate).
-
Procedure:
-
Activate the recombinant arginase by pre-incubating with MnCl₂ at 37°C for 10 minutes.
-
Prepare serial dilutions of this compound, CB-1158, and OATD-02 in assay buffer.
-
In a 96-well plate, add the diluted inhibitors and the activated enzyme. Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding L-arginine substrate to a final concentration of 10 mM for ARG1 or 20 mM for ARG2.[17]
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction.
-
Quantify the amount of urea produced using a colorimetric detection method, such as the QuantiChrom Arginase Assay Kit, measuring absorbance at 430 nm.[18][19]
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol: Cellular Arginase Activity Assay (Urea Production)
This assay measures the ability of the inhibitor to block arginase activity within intact cells.
-
Cell Model: Use a cell type with high endogenous arginase expression, such as M2-polarized primary macrophages or certain cancer cell lines (e.g., K562).[3][15]
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the arginase inhibitors for 24 hours.
-
After treatment, lyse the cells using a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).[20]
-
Transfer the cell lysate to a new plate.
-
Measure the urea concentration in the lysate using a colorimetric assay kit as described in the biochemical protocol.
-
Normalize the urea concentration to the total protein content in each well.
-
-
Data Analysis: Calculate the percentage of inhibition of urea production for each concentration. Determine the cellular EC50 value by plotting the dose-response curve.
Protocol: T-Cell Proliferation Rescue Assay
This functional assay assesses whether inhibiting cellular arginase can restore the proliferation of T-cells suppressed by myeloid cells.
-
Cell Isolation and Culture:
-
Isolate MDSCs from the bone marrow or spleen of tumor-bearing mice.
-
Isolate CD3+ T-cells from the spleen of a healthy mouse and label them with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).
-
-
Procedure:
-
In a 96-well U-bottom plate, co-culture the labeled T-cells with the isolated MDSCs at a ratio that causes significant suppression (e.g., 1:1 or 1:2 MDSC:T-cell).
-
Add serial dilutions of the arginase inhibitors to the co-culture wells.
-
Stimulate T-cell proliferation by adding anti-CD3/CD28 antibodies or beads.
-
Include control wells: T-cells alone (unsuppressed), and T-cells with MDSCs (suppressed control).
-
Incubate the plate for 72-96 hours.
-
Analyze T-cell proliferation by flow cytometry. The dilution of the proliferation dye in the T-cell population indicates the degree of cell division.
-
-
Data Analysis: Calculate the percentage of proliferating T-cells in each condition. Define 0% rescue as the suppressed control and 100% rescue as the unsuppressed control. Plot the percentage of rescue against inhibitor concentration to determine the functional EC50.
Conclusion
This guide provides a structured methodology for the preclinical validation of this compound. By performing direct, side-by-side comparisons with benchmark compounds like CB-1158 and OATD-02 across biochemical, cellular, and functional assays, researchers can generate a robust data package. This comparative approach is essential for accurately positioning a novel inhibitor in the therapeutic landscape and making informed decisions for its continued development.
References
- 1. Frontiers | Myeloid Cell-Derived Arginase in Cancer Immune Response [frontiersin.org]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Myeloid Cell-Derived Arginase in Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of CB-1158: Targeting Arginase to Enhance Immune-Mediated Anti-Tumor Activity [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Arginase Assay Kit (ARG83431) - arigo Biolaboratories [arigobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. molecure.com [molecure.com]
- 15. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Arginase Activity Inhibition With Thymoquinone Induces a Hybrid Type of Cell‐Death in MDA‐MB‐231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arginase Inhibitor 7 and Other Novel Arginase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arginase inhibitor 7 (also known as A17) with other novel arginase inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. Two isoforms, Arginase 1 (ARG1) and Arginase 2 (ARG2), have been identified in mammals. Elevated arginase activity is implicated in various pathological conditions, including cancer, cardiovascular diseases, and immune-mediated disorders, by depleting L-arginine, which is also a substrate for nitric oxide synthase (NOS). This depletion leads to reduced nitric oxide (NO) production and can suppress T-cell function, promoting disease progression. Consequently, the development of potent and specific arginase inhibitors is a significant area of therapeutic research.
Quantitative Comparison of Inhibitor Potency and Bioavailability
The following table summarizes the in vitro potency (IC50 and Ki values) and oral bioavailability of this compound and other selected novel arginase inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Oral Bioavailability (%) | Key Features |
| This compound (A17) | Extracellular ARG1 | 160[1] | N/A | Up to 66%[1] | High oral bioavailability, targets extracellular arginase.[1] |
| OATD-02 | ARG1/ARG2 (Dual) | ARG1: 17, ARG2: 34[2] | N/A | Mouse: 13%, Rat: 30%, Dog: 61%[3][4] | Potent dual inhibitor with good cell permeability.[2][5] |
| nor-NOHA | ARG1/ARG2 | N/A | 500[6][7] | >50%[8] | Potent inhibitor but has a short half-life.[8][9] |
| ABH | ARG1/ARG2 | 311 (hARG1)[10] | 8.5[11][12] | Conflicting reports: <5% to 89%[8] | One of the first boronic acid-based inhibitors.[13] |
N/A: Not Available
Comparative Pharmacokinetic Profiles
This table presents a comparison of the pharmacokinetic properties of the selected arginase inhibitors.
| Inhibitor | Half-life (t1/2) | Clearance | Volume of Distribution (Vd) | Species |
| This compound (A17) | Moderate | Moderate[1] | N/A | Animal models[1] |
| OATD-02 | N/A | N/A | N/A | Mouse, Rat, Dog[3][4] |
| nor-NOHA | ~20 min[8] | High[8] | N/A | Animal models |
| ABH | ~15-30 min[8] | Fast[8] | 0.84 L/kg[14] | Mouse[14] |
N/A: Not Available
In Vivo Efficacy Comparison
The following table provides a summary of the in vivo efficacy of the selected arginase inhibitors in preclinical models.
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Efficacy |
| This compound (A17) | Cancer | Animal tumor models | N/A | Weak antitumor activity, likely due to poor cell penetration.[15] |
| OATD-02 | Colorectal & Kidney Carcinoma, Leukemia | Syngeneic mouse models (CT26, Renca), Xenograft model (K562) | 50 mg/kg, twice daily, oral | Significant tumor growth inhibition.[4][5] |
| nor-NOHA | Cancer (Fibrosarcoma), Leukemia | Mouse models (CMS-G4), various leukemia cell lines | 20 mg/kg, peritumoral, every 2 days | Significantly reduced tumor growth; induced apoptosis in leukemic cells under hypoxia.[16][17] |
| ABH | Penile dysfunction, Wound healing | Aged rats, Mice | 400 µ g/day , oral; 0.1 mM, topical | Improved erectile function and promoted wound healing.[12] |
N/A: Not Available
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the general signaling pathway affected by arginase inhibitors and a typical experimental workflow for their evaluation.
Caption: Arginase inhibition pathway.
Caption: Arginase inhibitor evaluation workflow.
Experimental Protocols
Arginase Activity Assay (Colorimetric Method)
This protocol provides a general procedure for determining arginase activity in biological samples. Specific details may vary based on the commercial kit used.
1. Reagents and Materials:
-
Arginase Assay Buffer
-
L-arginine solution (Substrate)
-
Urea Standard
-
Reagent A (e.g., acid solution)
-
Reagent B (e.g., colorimetric probe)
-
96-well microplate
-
Microplate reader
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
2. Sample Preparation:
-
Cell Lysates: Harvest cells and lyse them in ice-cold Arginase Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Tissue Homogenates: Homogenize tissue in ice-cold Arginase Assay Buffer. Centrifuge and collect the supernatant.
-
Urea Removal: For samples with high urea content (e.g., plasma), urea should be removed using a 10 kDa molecular weight cut-off filter to avoid interference.
3. Assay Procedure:
-
Prepare a urea standard curve by performing serial dilutions of the Urea Standard.
-
Add a specific volume of the sample to the wells of a 96-well plate. For each sample, prepare a parallel well as a sample blank (without the L-arginine substrate).
-
Add the L-arginine solution to the sample wells to initiate the enzymatic reaction. Add an equal volume of Arginase Assay Buffer to the sample blank wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding Reagent A to all wells.
-
Add Reagent B to all wells and incubate at room temperature for a specified time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm, depending on the kit) using a microplate reader.
-
Subtract the absorbance of the sample blank from the sample wells to get the corrected absorbance.
-
Calculate the arginase activity based on the urea standard curve. One unit of arginase is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.
Conclusion
The selection of an appropriate arginase inhibitor is highly dependent on the specific research question and experimental design.
-
This compound (A17) stands out for its high oral bioavailability and its specificity for extracellular arginase .[1] This makes it a valuable tool for studying the role of extracellular arginase in various pathologies and for in vivo studies requiring oral administration. Its weaker intracellular activity might be advantageous in scenarios where systemic inhibition of the urea cycle is a concern.[1][15]
-
OATD-02 is a potent dual inhibitor of both ARG1 and ARG2 with good cell permeability and demonstrated in vivo efficacy in cancer models.[2][4][5] Its ability to target intracellular arginase makes it a strong candidate for cancer immunotherapy research where both arginase isoforms contribute to immune suppression.[2][18]
-
nor-NOHA is a very potent inhibitor but is limited by its short in vivo half-life .[8][9] It remains a useful tool for acute in vitro and in vivo studies where sustained inhibition is not required.
-
ABH is a well-characterized inhibitor, but conflicting reports on its oral bioavailability and its relatively lower potency compared to newer inhibitors may limit its application in certain in vivo settings.[8][10]
References
- 1. Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. molecure.com [molecure.com]
- 16. researchgate.net [researchgate.net]
- 17. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arginase Inhibitors: Arginase Inhibitor 7 and Numidargistat (CB-1158)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent arginase inhibitors: Arginase inhibitor 7 and numidargistat (CB-1158). Arginase has emerged as a critical therapeutic target in oncology and other diseases due to its role in regulating L-arginine metabolism, which is essential for immune cell function. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the pertinent biological pathways to aid researchers in their evaluation of these compounds.
Introduction to Arginase Inhibition
Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea.[1] In the tumor microenvironment (TME), myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of arginase, leading to the depletion of L-arginine.[2][3] This amino acid is crucial for T-cell proliferation and activation.[4] By inhibiting arginase, the immunosuppressive effects of these myeloid cells can be mitigated, thereby restoring anti-tumor T-cell responses.[4] Both this compound and numidargistat are small molecule inhibitors designed to target this pathway.
Biochemical and Pharmacological Profile
A direct comparison of the inhibitory activity and pharmacokinetic properties of this compound and numidargistat is crucial for understanding their therapeutic potential. The available data is summarized below.
| Parameter | This compound | numidargistat (CB-1158) |
| Target(s) | Arginase-1 (ARG1) | Arginase-1 (ARG1) and Arginase-2 (ARG2) |
| IC50 for human ARG1 | 160 nM[5][6] | 86 nM[7][8][9] / 98 nM |
| IC50 for human ARG2 | Data not publicly available | 296 nM[7][8][9] / 335 nM |
| Cellular Activity | Low intracellular activity, predominantly extracellular inhibitor[10] | Low intracellular activity (IC50 = 32–139 µM in cell lines)[7][8][11] |
| Oral Bioavailability | High[5][6] | Orally bioavailable[7] |
Numidargistat (CB-1158) has been extensively characterized as a potent inhibitor of both human Arginase-1 and Arginase-2, with IC50 values in the nanomolar range.[7][8][9] It primarily acts as an extracellular inhibitor, with significantly lower potency against intracellular arginase.[7][8][11]
This compound , a novel piperidine derivative, is a potent inhibitor of ARG1 with an IC50 of 160 nM.[5][6] Similar to numidargistat, it is characterized as a predominantly extracellular inhibitor with low intracellular activity.[10] While its high oral bioavailability is a noted advantage, its inhibitory activity against ARG2 has not been reported in the reviewed literature.[5][6]
In Vitro and In Vivo Experimental Data
Numidargistat (CB-1158)
In Vitro:
-
Numidargistat effectively inhibits arginase activity in lysates from various human cells, including granulocytes, erythrocytes, and hepatocytes, with IC50 values ranging from 116 to 178 nM.[7][8]
-
In co-culture systems, CB-1158 has been shown to block myeloid cell-mediated suppression of T-cell proliferation.[9]
-
It exhibits low direct cytotoxicity to murine cancer cell lines.[7][8]
In Vivo:
-
Oral administration of numidargistat (100 mg/kg, twice daily) in mice bearing CT26 colon cancer xenografts resulted in increased numbers of tumor-infiltrating cytotoxic T-cells and a decrease in myeloid cells.[7][8]
-
Combination therapy with PD-L1 blockade or gemcitabine showed enhanced tumor growth inhibition in the CT26 model.[7][8]
This compound
Currently, there is limited publicly available in vitro and in vivo experimental data for this compound beyond its ARG1 inhibitory activity and oral bioavailability.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the arginase signaling pathway in the tumor microenvironment and a typical experimental workflow.
Caption: Arginase signaling in the tumor microenvironment.
Caption: General experimental workflow for arginase inhibitor evaluation.
Experimental Protocols
Arginase Activity Assay (Colorimetric)
This protocol is a generalized method for determining the inhibitory activity of compounds against recombinant arginase.
Materials:
-
Recombinant human Arginase-1 or Arginase-2
-
Arginase Assay Buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)
-
MnCl₂ (cofactor)
-
L-arginine hydrochloride (substrate)
-
Test compounds (this compound, numidargistat)
-
Urea detection reagent (e.g., colorimetric kit based on the reaction of urea with a chromogen)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant arginase enzyme to the assay buffer containing MnCl₂.
-
Add the serially diluted test compounds to the wells.
-
Pre-incubate the enzyme with the inhibitors for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding L-arginine to each well.
-
Incubate the reaction mixture at 37°C for 1 hour.[11]
-
Stop the reaction (e.g., by adding a strong acid, depending on the detection kit).
-
Add the urea detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MDSC-T Cell Co-culture Assay
This assay evaluates the ability of arginase inhibitors to reverse MDSC-mediated T-cell suppression.
Materials:
-
Isolated human or murine Myeloid-Derived Suppressor Cells (MDSCs)
-
Isolated human or murine T-cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Cell culture medium
-
Test compounds (this compound, numidargistat)
-
T-cell proliferation dye (e.g., CFSE) or proliferation assay kit (e.g., BrdU incorporation)
-
Flow cytometer
Procedure:
-
Label T-cells with a proliferation dye (e.g., CFSE).
-
Co-culture the labeled T-cells with MDSCs at an appropriate ratio (e.g., 1:1) in a 96-well plate.
-
Add the T-cell activation reagents to stimulate proliferation.
-
Add serial dilutions of the test compounds to the co-culture.
-
Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells and stain for T-cell markers (e.g., CD4, CD8).
-
Analyze T-cell proliferation by measuring the dilution of the proliferation dye using a flow cytometer.
-
Determine the concentration of the inhibitor required to restore T-cell proliferation in the presence of MDSCs.
In Vivo Syngeneic Tumor Model
This protocol describes a general in vivo experiment to assess the anti-tumor efficacy of arginase inhibitors.
Animals:
-
Immunocompetent mice (e.g., BALB/c for CT26 tumors)
Materials:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma)
-
Test compounds formulated for in vivo administration (e.g., in water for oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., numidargistat at 100 mg/kg, twice daily by oral gavage) and vehicle control for the duration of the study.[7]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry for arginase expression).
-
Analyze the tumor growth inhibition and changes in the tumor microenvironment between the treatment and control groups.
Conclusion
Numidargistat (CB-1158) is a well-documented, potent, orally bioavailable inhibitor of both ARG1 and ARG2 that primarily acts on extracellular arginase. Its efficacy in preclinical models, both as a monotherapy and in combination with other anti-cancer agents, is supported by a growing body of evidence.
This compound is a potent inhibitor of ARG1 with high oral bioavailability and is also characterized as an extracellular inhibitor. While it presents a promising profile, a more comprehensive comparative analysis is limited by the lack of publicly available data on its ARG2 inhibitory activity and in vivo efficacy.
For researchers in drug development, numidargistat serves as a benchmark compound for extracellular arginase inhibition. Future studies on this compound should aim to fully characterize its isoform selectivity and in vivo anti-tumor and immunomodulatory effects to better understand its potential as a therapeutic agent.
References
- 1. Myeloid Cell-Derived Arginase in Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Myeloid Cell-Derived Arginase in Cancer Immune Response [frontiersin.org]
- 3. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Arginase Inhibitors: OATD-02 vs. Arginase Inhibitor 7 in Syngeneic Models
In the landscape of cancer immunotherapy, the inhibition of arginase has emerged as a promising strategy to counteract immune suppression within the tumor microenvironment. This guide provides a detailed comparison of two arginase inhibitors, OATD-02 and Arginase inhibitor 7, with a focus on their efficacy in preclinical syngeneic models. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development.
Executive Summary
OATD-02 is a potent, orally active, dual inhibitor of both Arginase 1 (ARG1) and Arginase 2 (ARG2).[1][2][3][4][5] Its ability to inhibit intracellular ARG2 distinguishes it from many other arginase inhibitors.[1][4][5] Preclinical studies in syngeneic mouse models have demonstrated its anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies.[1][4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for OATD-02 and this compound.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target(s) | IC50 (human ARG1) | IC50 (human ARG2) | IC50 (mouse ARG1) | Reference(s) |
| OATD-02 | ARG1 and ARG2 | 20 nM | 39 nM | 39 nM | [3] |
| This compound | ARG1 | 0.16 µM (160 nM) | Not Reported | Not Reported | [6] |
Table 2: In Vivo Efficacy in Syngeneic Models
| Inhibitor | Syngeneic Model | Dosing Regimen | Outcome | Reference(s) |
| OATD-02 | CT26 (colorectal carcinoma) | 50 mg/kg, PO, BID | Statistically significant antitumor efficacy | [1][4] |
| OATD-02 | Renca (kidney carcinoma) | Not specified | Immunomodulatory effect (Treg inhibition) | [1][4] |
| OATD-02 | B16F10 (melanoma) | 10 mg/kg, PO, BID | 46% Tumor Growth Inhibition (TGI) | [3] |
| This compound | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
OATD-02 In Vivo Efficacy Studies
Based on the available literature, a general protocol for assessing the in vivo efficacy of OATD-02 in syngeneic models can be outlined as follows:
-
Animal Models: BALB/c mice are typically used for the CT26 colorectal carcinoma model.[1] The specific strain for the Renca kidney carcinoma model is also syngeneic.
-
Tumor Cell Inoculation: A suspension of tumor cells (e.g., CT26 or Renca) is subcutaneously injected into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Once the tumors reach a predetermined volume, the animals are randomized into treatment and control groups.
-
Dosing and Administration: OATD-02 is administered orally (PO) via gavage. A common dosing regimen reported is 50 mg/kg, twice daily (BID).[1]
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the animals is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Further analysis may include immunohistochemistry to assess immune cell infiltration into the tumor microenvironment and flow cytometry of splenocytes or tumor-infiltrating lymphocytes.
Note: Detailed experimental protocols for this compound in syngeneic models were not available in the searched literature.
Conclusion
OATD-02 stands out as a well-characterized dual ARG1/ARG2 inhibitor with demonstrated in vivo activity in multiple syngeneic cancer models.[1][4] Its ability to target intracellular ARG2 presents a potential advantage over inhibitors with predominantly extracellular activity.[1] The availability of in vivo efficacy data and established dosing regimens provides a solid foundation for further preclinical and clinical development.
In contrast, while this compound shows in vitro potency against ARG1, a comprehensive evaluation of its in vivo efficacy, particularly in syngeneic models, is not publicly available.[6] Therefore, a direct and thorough comparison of the anti-tumor efficacy of OATD-02 and this compound in these models is not feasible at this time. Future studies on this compound, should they become available, will be crucial for a more complete comparative assessment.
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Showdown: Arginase Inhibitor 7 vs. ABH for Researchers
In the competitive landscape of arginase inhibitor development, researchers are constantly seeking compounds with superior potency, selectivity, and in vivo efficacy. This guide provides a detailed, data-supported comparison of two notable arginase inhibitors: Arginase inhibitor 7 and 2(S)-amino-6-boronohexanoic acid (ABH). This analysis is intended for researchers, scientists, and drug development professionals to inform their selection of the most appropriate tool for their specific research needs.
At a Glance: Key Performance Metrics
A direct head-to-head experimental comparison of this compound and ABH is not publicly available. The following tables summarize the available quantitative data from independent studies to offer a comparative overview. It is important to note that variations in experimental conditions, particularly pH, can significantly impact the inhibitory activity of these compounds.
| Inhibitor | Target | Inhibitory Potency (IC50/Ki) | Selectivity (ARG1 vs. ARG2) | Key Features |
| This compound | hARG1 | IC50: 0.16 µM (160 nM)[1] | Data not available | Orally bioavailable[1] |
| ABH | hARG1 | IC50: ~184 nM (at pH 7.4) | Dual Inhibitor | Orally active, in vivo efficacy demonstrated in erectile dysfunction models.[2] |
| hARG2 | Ki: 8.5 nM (at pH 9.5), 0.25 µM (at pH 7.5)[3] |
Note on ABH Potency: The reported inhibitory potency of ABH varies significantly depending on the assay conditions. For instance, one screening kit reports an IC50 of 1.39 mM for human ARG1[4], while another study at pH 9.5 reports an IC50 of 22 nM[5]. The Kd for human ARG1 has been reported as 5 nM. For the purpose of this comparison, the IC50 value of ~184 nM at a physiological pH of 7.4 is presented as a relevant measure of its potency under conditions more aligned with biological systems.
In-Depth Analysis
This compound (Compound A17) emerges as a potent inhibitor of human arginase 1 (hARG1) with a reported IC50 of 160 nM.[1] A significant advantage highlighted in the available literature is its high oral bioavailability, a crucial characteristic for potential therapeutic applications.[1] However, a critical gap in the current data is the lack of reported inhibitory activity against human arginase 2 (hARG2). This absence of data prevents a thorough assessment of its isoform selectivity, a key parameter in predicting potential off-target effects and understanding its specific mechanism of action. Furthermore, there is no publicly available in vivo efficacy or pharmacokinetic data for this compound.
ABH (2(S)-amino-6-boronohexanoic acid) is a well-characterized, orally active arginase inhibitor that has been extensively studied. It demonstrates potent inhibition of both human arginase 1 and 2, positioning it as a dual inhibitor.[3][6] The inhibitory constants (Ki) for ABH are pH-dependent, with significantly higher potency observed at a more alkaline pH for ARG2.[3] ABH has demonstrated in vivo efficacy in animal models, notably in improving erectile function in aged rats.[7] This established in vivo activity, coupled with its dual inhibitory profile, makes ABH a valuable tool for studying the broader physiological and pathological roles of arginase.
Experimental Methodologies
To aid in the replication and validation of these findings, detailed protocols for key experiments are provided below.
Arginase Activity Assay (Colorimetric)
This protocol is a generalized method for determining arginase activity by measuring the production of urea.
Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The amount of urea produced is quantified colorimetrically.
Materials:
-
Recombinant human Arginase 1 or 2
-
L-arginine solution
-
Arginase assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Manganese chloride (MnCl2) solution
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone-based reagents)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme with MnCl2 in the assay buffer to ensure the presence of the essential manganese cofactor.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (this compound or ABH) to the wells containing the activated enzyme. Include a control group with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic reagent.
-
Color Development: Add the urea colorimetric reagents to each well and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Landscape: Pathways and Processes
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the arginase signaling pathway and a typical experimental workflow.
Conclusion
Both this compound and ABH present as potent inhibitors of arginase. This compound's high oral bioavailability is a promising feature for future therapeutic development, but the current lack of data on its ARG2 inhibitory activity and in vivo performance limits a comprehensive comparison. ABH, on the other hand, is a well-established dual arginase inhibitor with demonstrated in vivo efficacy, making it a reliable tool for preclinical research.
The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring a potent, orally bioavailable ARG1 inhibitor where isoform selectivity is a secondary concern or remains to be determined, this compound may be a suitable candidate. For investigations into the broader roles of both arginase isoforms and for studies requiring a compound with proven in vivo activity, ABH remains a robust and well-validated option. Further research, particularly direct comparative studies and the full characterization of this compound's selectivity and in vivo properties, is necessary to definitively establish the superior compound for specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ABH hydrochloride | Arginase inhibitor | Probechem Biochemicals [probechem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Case study - Arginase-1 Inhibitors - Oncolines B.V. [oncolines.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Arginase Inhibitor 7 Activity: A Guide to Assay Platform Comparison
For researchers, scientists, and drug development professionals, understanding the true efficacy of a compound requires rigorous testing across multiple platforms. This guide provides a framework for the cross-validation of Arginase inhibitor 7 activity, highlighting the importance of comparing data from both biochemical and cell-based assays. While direct comparative cellular data for this compound is not yet widely published, this guide uses analogous potent arginase inhibitors to illustrate the critical insights gained from such comparisons.
This compound is a known potent inhibitor of Arginase 1 (ARG1), a key enzyme in the urea cycle that plays a significant role in immune suppression within the tumor microenvironment by depleting L-arginine.[1] The biochemical potency of this compound has been determined, with a reported IC50 value of 0.16 μM for ARG1.[1] However, a biochemical assay alone does not fully represent the complex environment within a living cell. Factors such as cell membrane permeability, off-target effects, and intracellular metabolism can significantly influence an inhibitor's true efficacy. Therefore, cross-validation using cell-based assays is a critical step in the evaluation of any potential therapeutic agent.
Data Presentation: Biochemical vs. Cellular Activity
To illustrate the potential discrepancies between assay platforms, we can examine the data for OATD-02, another potent dual ARG1/ARG2 inhibitor. A significant difference in its inhibitory activity was observed when comparing a biochemical assay using recombinant enzymes to a cell-based assay with M2-polarized macrophages.[2] This highlights the necessity of conducting similar cross-validation for this compound.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical | ARG1 | 0.16 µM | [1] |
| OATD-02 | Biochemical | ARG1 | 17 nM (0.017 µM) | [2] |
| Biochemical | ARG2 | 34 nM (0.034 µM) | [2] | |
| Cell-Based (M2-polarized macrophages) | Intracellular Arginase | 1.1 µM | [2] | |
| Numidargistat (ref. ARGi) | Biochemical | ARG1 | 69 nM (0.069 µM) | [2] |
| Biochemical | ARG2 | 335 nM (0.335 µM) | [2] | |
| Cell-Based (M2-polarized macrophages) | Intracellular Arginase | 56.2 µM | [2] |
This table showcases the disparity often seen between biochemical and cell-based assay results for arginase inhibitors.
Experimental Protocols
Accurate and reproducible data begins with well-defined experimental protocols. Below are representative methodologies for key biochemical and cell-based assays used to evaluate arginase inhibitor activity.
Biochemical Arginase Inhibitor Screening Assay (Colorimetric)
This assay quantifies the amount of urea produced from the enzymatic reaction of arginase with L-arginine.
Materials:
-
Purified recombinant Arginase 1
-
Arginase Assay Buffer
-
L-arginine solution (Substrate)
-
This compound (and other test compounds)
-
Urea colorimetric detection reagents
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~430-450 nm
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the appropriate solvent.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for "enzyme control" (no inhibitor) and "background control".
-
Add the purified Arginase 1 enzyme to all wells except the background control.
-
Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the color by adding the urea detection reagents according to the manufacturer's instructions. This typically involves a reagent that forms a colored complex with urea.[3]
-
Incubate at room temperature for a specified time to allow for color development.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Cell-Based Arginase Activity Assay
This assay measures the intracellular arginase activity in the presence of an inhibitor.
Materials:
-
A relevant cell line expressing arginase (e.g., M2-polarized macrophages, specific cancer cell lines).[2]
-
Complete cell culture medium.
-
This compound.
-
Cell lysis buffer.
-
Reagents for arginase activity measurement (as in the biochemical assay).
-
Bradford reagent or similar for protein quantification.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24-48 hours).
-
After incubation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).
-
Perform the arginase activity assay on the cell lysates as described in the biochemical protocol, using the lysate as the source of the enzyme.
-
In parallel, determine the total protein concentration in each lysate sample to normalize the arginase activity.
-
Calculate the specific arginase activity (e.g., in U/mg of protein) for each inhibitor concentration.
-
Determine the IC50 value of the inhibitor in the cellular context.
Visualizing Key Concepts
Diagrams are essential for clearly communicating complex biological pathways and experimental workflows.
References
- 1. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginase Inhibitor 7: A Focused Extracellular Agent with High Potency for Arginase 1
For researchers, scientists, and drug development professionals, Arginase inhibitor 7 emerges as a potent and specific inhibitor of Arginase 1 (ARG1), demonstrating a primary role in targeting extracellular arginase activity. This guide provides a comparative analysis of this compound, supported by available experimental data, to aid in the evaluation of its suitability for various research applications.
This compound, also known as compound A17, is a novel piperidine derivative that has shown significant promise in the modulation of arginine metabolism.[1] Its distinct characteristic lies in its low intracellular activity, positioning it as a tool for investigating the specific roles of extracellular arginase in physiological and pathological processes.[1]
Comparative Potency and Specificity
The inhibitory activity of this compound has been quantified against human Arginase 1 (hARG1), revealing a half-maximal inhibitory concentration (IC50) of 0.16 µM (160 nM).[1] This positions it as a highly potent inhibitor of this isoform. To provide a comprehensive understanding of its specificity, a comparison with other well-characterized arginase inhibitors is presented below.
| Inhibitor | Arginase 1 (hARG1) IC50 | Arginase 2 (hARG2) IC50 | Selectivity (ARG2/ARG1) | Primary Mode of Action |
| This compound (A17) | 160 nM[1] | Data not available | Not applicable | Extracellular[1] |
| OATD-02 | 17 nM[2] | 34 nM[2] | 2 | Dual intracellular/extracellular[2] |
| Numidargistat (CB-1158) | 69 nM[2] | 335 nM[2] | 4.86 | Predominantly extracellular[3] |
| ABH | 1.54 µM[4] | 2.55 µM[4] | 1.66 | Not specified |
| BEC | K_d_ = 270 nM[4] | K_d_ = 220 nM[4] | 0.81 | Not specified |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor. Selectivity is calculated as the ratio of IC50 for ARG2 to ARG1; a higher number suggests greater selectivity for ARG1.
As the table indicates, while this compound shows high potency for ARG1, its activity against Arginase 2 (ARG2) has not been publicly reported, precluding a definitive assessment of its isoform selectivity. This contrasts with dual inhibitors like OATD-02, which targets both isoforms with high potency.[2] The primary focus on extracellular arginase inhibition also distinguishes this compound from compounds with significant intracellular activity.[1]
Signaling Pathways and Experimental Workflows
To visualize the context of arginase inhibition and the experimental approach to its characterization, the following diagrams are provided.
Caption: Arginine metabolism and the inhibitory action of this compound.
References
- 1. Novel orally bioavailable piperidine derivatives as extracellular arginase inhibitors developed by a ring expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arginase Inhibitor 7 and First-Generation Arginase Inhibitors
In the landscape of therapeutic intervention targeting arginase, a critical enzyme in L-arginine metabolism, the emergence of novel inhibitors necessitates a thorough evaluation against established first-generation compounds. This guide provides a detailed comparison of the recently developed Arginase inhibitor 7 against key first-generation arginase inhibitors, including Nω-hydroxy-nor-L-arginine (nor-NOHA), (S)-2-amino-6-boronohexanoic acid (ABH), and S-(2-boronoethyl)-L-cysteine (BEC). This objective analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in their investigative pursuits.
Introduction to Arginase Inhibition
Arginase plays a pivotal role in various physiological and pathological processes by catalyzing the hydrolysis of L-arginine to ornithine and urea.[1] Upregulation of arginase activity is implicated in several diseases, including cancer, cardiovascular disorders, and infectious diseases, primarily through the depletion of L-arginine, which is essential for nitric oxide (NO) production and T-cell function.[1][2] The inhibition of arginase is therefore a promising therapeutic strategy to restore immune function and ameliorate disease pathology.
First-generation arginase inhibitors, such as nor-NOHA, ABH, and BEC, have been instrumental in validating arginase as a therapeutic target. However, their limitations, including issues with oral bioavailability and isoform selectivity, have driven the development of new chemical entities like this compound.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and representative first-generation arginase inhibitors. It is important to note that the data presented here are compiled from various sources and may not have been generated from direct head-to-head comparative studies under identical experimental conditions.
Table 1: In Vitro Potency of Arginase Inhibitors
| Inhibitor | Target | IC50 / Ki | Source |
| This compound (A17) | hARG1 | IC50: 0.16 µM | [3] |
| hARG2 | Data not available | ||
| nor-NOHA | hARG1 | Ki: ~0.5 µM | [4] |
| hARG2 | Ki: ~0.051 µM | [4] | |
| ABH | hARG1 | IC50: 1.54 µM | [1] |
| hARG2 | IC50: 2.55 µM | [1] | |
| BEC | hARG2 | Ki: 0.31 µM (pH 7.5) | [5] |
| Ki: 0.03 µM (pH 9.5) | [5] |
Table 2: Pharmacokinetic Properties of Arginase Inhibitors
| Inhibitor | Key Pharmacokinetic Parameter | Species | Source |
| This compound (A17) | High oral bioavailability (details not specified) | Not specified | [3] |
| nor-NOHA | Rapid elimination (Mean residence time: 12.5 min) after IV injection | Rat | [6] |
| ABH | High oral bioavailability (F = 89%) | Not specified | [7] |
| BEC | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: Arginase Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Arginase Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments in the evaluation of arginase inhibitors.
Determination of IC50 for Arginase Inhibition (Colorimetric Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against arginase.
1. Materials and Reagents:
-
Recombinant human arginase 1 (hARG1) or arginase 2 (hARG2)
-
L-arginine solution (substrate)
-
Urea standard solution
-
α-Isonitrosopropiophenone (ISPF) solution
-
Acid mixture (e.g., H2SO4:H3PO4:H2O)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the arginase enzyme solution to each well, except for the blank controls.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the acid mixture to all wells.
-
Add the ISPF solution to all wells. This reagent reacts with the urea produced by the arginase activity.
-
Heat the plate at 100°C for a specified time (e.g., 45 minutes) to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Construct a urea standard curve to determine the concentration of urea produced in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
In Vivo Efficacy Evaluation in a Syngeneic Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an arginase inhibitor in a preclinical cancer model.
1. Materials and Reagents:
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma)
-
Immunocompetent mice (e.g., BALB/c, C57BL/6)
-
Arginase inhibitor formulation suitable for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
2. Procedure:
-
Culture the tumor cells under standard conditions.
-
Harvest and resuspend the tumor cells in sterile PBS at the desired concentration.
-
Subcutaneously implant a defined number of tumor cells into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control inhibitor).
-
Administer the arginase inhibitor or vehicle to the respective groups according to the predetermined dosing schedule and route of administration.
-
Measure the tumor dimensions using calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration, measurement of intratumoral L-arginine levels).
-
Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
Conclusion
This compound presents as a promising new agent with a potent inhibitory activity against hARG1 and high oral bioavailability.[3] However, a comprehensive comparative assessment against first-generation inhibitors is currently limited by the lack of publicly available data, particularly regarding its selectivity for ARG2 and in vivo efficacy. The first-generation inhibitors, while valuable research tools, exhibit variable pharmacokinetic profiles and, in some cases, a lack of isoform specificity.
The provided experimental protocols offer a standardized framework for the direct and objective comparison of these compounds. Future head-to-head studies are warranted to definitively position this compound within the therapeutic landscape of arginase inhibition and to elucidate its full potential for the treatment of arginase-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Arginase Inhibitor 7 vs. L-NAME: A Comparative Guide for In Vitro Nitric Oxide Studies
For researchers, scientists, and drug development professionals investigating the intricate role of nitric oxide (NO) signaling, the choice of inhibitory tools is paramount to achieving accurate and interpretable results. This guide provides an objective comparison between Arginase inhibitor 7, a modulator of substrate availability for NO synthesis, and Nω-Nitro-L-arginine methyl ester (L-NAME), a direct inhibitor of nitric oxide synthase (NOS).
This comparison will delve into their mechanisms of action, present key experimental data, and provide detailed protocols to assist in designing robust in vitro studies.
Mechanism of Action: Indirect vs. Direct Inhibition
The fundamental difference between this compound and L-NAME lies in their approach to reducing NO production. L-arginine is the common substrate for two key enzymes: nitric oxide synthase (NOS), which produces NO and L-citrulline, and arginase, which produces L-ornithine and urea.[1][2][3]
This compound operates by inhibiting arginase, the enzyme that competes with NOS for their shared substrate, L-arginine.[4][5] By blocking arginase, the inhibitor increases the bioavailability of L-arginine for NOS, thereby promoting NO synthesis.[4][5] This makes it a tool to study the impact of L-arginine availability on NO production.
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) is a widely used pharmacological compound that functions as a direct, potent, and non-selective inhibitor of all three nitric oxide synthase (NOS) isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[6][7][8] It acts as an L-arginine analogue, competitively blocking the enzyme's active site.[9] However, it's important to note that L-NAME may not be entirely selective for NOS and can also inhibit arginase, which could potentially confound experimental results.[6][10][11] Furthermore, some studies have shown that L-NAME can slowly release NO from its own structure under certain conditions, which can interfere with its intended inhibitory effect.[12]
Figure 1. Competing pathways for L-arginine and points of inhibition.
Data Presentation: Quantitative Comparison
The following table summarizes the inhibitory concentrations (IC50 and Ki) for each compound against their respective primary targets. This data is crucial for determining appropriate working concentrations in in vitro experiments.
| Inhibitor | Target Enzyme | Inhibitory Concentration | Citation |
| This compound | Arginase 1 (ARG1) | IC50: 0.16 μM | [13][14] |
| L-NAME | nNOS (bovine) | Ki: 15 nM | [7] |
| eNOS (human) | Ki: 39 nM | [7] | |
| iNOS (murine) | Ki: 4.4 μM | [7] | |
| iNOS (mouse, LPS-induced) | IC50: 18.9 μM | [7] | |
| iNOS (mouse, IFN-gamma/LPS-stimulated) | IC50: 27.13 μM | [7] | |
| Arginase (rat liver/cancer cells) | IC50: ~27 mM | [11] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Nitric Oxide Measurement (Griess Assay)
This protocol measures nitrite (NO2-), a stable and quantifiable breakdown product of NO, in cell culture supernatants.
-
Cell Culture: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, L-NAME, or vehicle control for a predetermined time (e.g., 24 hours). If studying stimulated NO production, add a stimulating agent like lipopolysaccharide (LPS) along with the inhibitors.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Nitrate Reduction (if necessary): Some kits require the conversion of nitrate (NO3-) to nitrite (NO2-). This typically involves adding a nitrate reductase enzyme and cofactors to the sample and incubating as per the manufacturer's instructions.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each sample and standard well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B).
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to a sodium nitrite standard curve.
Protocol 2: Arginase Activity Assay (Colorimetric)
This protocol measures the amount of urea produced by arginase activity.
-
Sample Preparation:
-
Cell Lysate: Lyse cells treated with inhibitors or vehicle control in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge to pellet debris and collect the supernatant.
-
-
Reaction Mixture:
-
In a 96-well plate, add cell lysate to wells.
-
Activate arginase by adding a buffer containing MnCl2 and heating at 55-60°C for 10 minutes.
-
Initiate the reaction by adding L-arginine (pH 9.7) as the substrate.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Urea Quantification:
-
Stop the reaction.
-
Add a colorimetric reagent mixture that reacts with urea (e.g., a mixture of α-isonitrosopropiophenone (ISPF) and diacetyl monoxime (DAMO) or commercial reagents based on the Berthelot method).[15]
-
Heat the plate at 95-100°C for 20-30 minutes.
-
Cool the plate to room temperature.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 600 nm depending on the reagent) using a microplate reader.
-
Analysis: Determine the urea concentration from a urea standard curve and calculate the arginase activity.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay ensures that the observed effects of the inhibitors on NO production are not due to cytotoxicity.
-
Cell Culture and Treatment: Plate and treat cells with the inhibitors as described in Protocol 1.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the optical density at 570 nm.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells to determine the effect on cell viability.
Figure 2. General workflow for in vitro inhibitor studies.
Choosing the Right Inhibitor
The selection between this compound and L-NAME depends entirely on the central research question.
Figure 3. Decision guide for inhibitor selection.
When to Use this compound:
-
To specifically investigate how competition for L-arginine between NOS and arginase affects NO output.
-
To determine if enhancing endogenous L-arginine availability for NOS can augment NO production in a particular cell type or condition.
-
When direct inhibition of NOS enzymes must be avoided to prevent confounding effects on other cellular processes regulated by NOS independent of NO production.
When to Use L-NAME:
-
To achieve a potent and broad inhibition of total NO synthesis.[6]
-
To establish a baseline "NO-depleted" condition to study the consequences of NO absence on cellular signaling, function, or viability.
-
In well-established models where its effects are extensively characterized.
Conclusion
Both this compound and L-NAME are valuable tools for the in vitro study of nitric oxide. The choice is not about which is "better," but which is more appropriate for the hypothesis being tested. This compound offers a nuanced approach, targeting the substrate availability for NO synthesis, making it ideal for studying the regulatory interplay between metabolic pathways. L-NAME provides a more direct and forceful method to ablate NO production, suitable for investigating the functional consequences of NO deficiency. Researchers must carefully consider the mechanisms of each inhibitor and potential off-target effects to ensure the data generated is both accurate and relevant to their scientific inquiry.
References
- 1. Computer-aided comparison of the inhibition of arginase and nitric oxide synthase in macrophages by amino acids not related to arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 4. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. youtube.com [youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arginase activity is inhibited by L-NAME, both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 4.3. Arginase Inhibition and Kinetics [bio-protocol.org]
A Comparative Analysis of Dual ARG1/ARG2 Inhibitors: Arginase Inhibitor 7, Numidargistat (CB-1158), and OAT-1746
In the landscape of cancer immunotherapy, the enzymatic activity of arginase 1 (ARG1) and arginase 2 (ARG2) has emerged as a significant mechanism of immune evasion. These enzymes deplete the local tumor microenvironment of L-arginine, an amino acid crucial for the proliferation and function of T-cells. Consequently, the development of potent arginase inhibitors is a focal point of contemporary research. This guide provides a comparative overview of three dual ARG1/ARG2 inhibitors: Arginase inhibitor 7, Numidargistat (CB-1158), and OAT-1746 (OATD-02), offering insights into their biochemical potency and cellular activity.
Biochemical Potency and Cellular Activity
The inhibitory activities of this compound, Numidargistat (CB-1158), and OAT-1746 have been evaluated against both human arginase 1 (hARG1) and human arginase 2 (hARG2). The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | hARG1 | 160 | [1][2] |
| hARG2 | Not Reported | ||
| Numidargistat (CB-1158) | hARG1 | 86 - 98 | [3][4] |
| hARG2 | 296 | [3] | |
| OAT-1746 (OATD-02) | hARG1 | 20 - 32 | [5][6] |
| hARG2 | 14 - 39 | [5][6] |
Numidargistat (CB-1158) and OAT-1746 have demonstrated potent dual inhibition of both ARG1 and ARG2.[3][5] OAT-1746, in particular, shows low nanomolar IC50 values for both isoforms.[5][6] this compound has a reported IC50 of 0.16 µM for ARG1.[1][2]
In cellular assays, Numidargistat has been shown to inhibit native ARG1 in human granulocyte, erythrocyte, and hepatocyte lysates with IC50 values of 178 nM, 116 nM, and 158 nM, respectively.[3] It also effectively blocks ARG1 in the plasma of cancer patients with an IC50 of 122 nM.[3] OAT-1746 has demonstrated cellular activity in M2-polarized macrophages and CHO cells transfected with human ARG1 or ARG2.[6]
Signaling Pathways and Experimental Workflows
The inhibition of ARG1 and ARG2 aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing anti-tumor immune responses. The following diagrams illustrate the signaling pathway of arginase and a typical experimental workflow for evaluating arginase inhibitors.
Experimental Protocols
Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available arginase activity assay kits and is based on the colorimetric detection of urea produced from the hydrolysis of L-arginine.[7]
Materials:
-
Arginine Buffer (pH 9.5)
-
MnCl2 Solution
-
Reagent A (e.g., a mixture of sulfuric and phosphoric acids)
-
Reagent B (e.g., α-isonitrosopropiophenone)
-
Urea Standard (e.g., 50 mg/dL)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 430 nm
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a 1 mM Urea Standard by diluting the stock solution with distilled water.[7]
-
Create a standard curve by preparing serial dilutions of the 1 mM Urea Standard.
-
-
Arginase Reaction:
-
Prepare a 5x Substrate Buffer by mixing 4 volumes of Arginine Buffer with 1 volume of MnCl2 Solution.[7]
-
In a 96-well plate, add 40 µL of sample to two separate wells (one for the sample and one for the sample blank).[7]
-
To the sample well, add 10 µL of the 5x Substrate Buffer.[7]
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).[7]
-
-
Urea Determination:
-
Measurement:
-
Read the optical density at 430 nm using a microplate reader.
-
Calculate the arginase activity based on the standard curve after subtracting the blank readings.
-
In Vitro T-Cell Proliferation Assay (MDSC Co-culture)
This protocol outlines a method to assess the ability of arginase inhibitors to rescue T-cell proliferation suppressed by myeloid-derived suppressor cells (MDSCs).[8][9]
Materials:
-
Isolated human or murine T-cells
-
Isolated MDSCs from tumor-bearing mice or cancer patients
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Arginase inhibitor of interest
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
T-Cell Labeling:
-
Resuspend isolated T-cells in PBS and label with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
In a 96-well U-bottom plate, seed the labeled T-cells at a density of 5 x 10^4 cells/well.[10]
-
Add MDSCs at varying T-cell to MDSC ratios (e.g., 1:1, 2:1, 4:1).
-
Add the arginase inhibitor at various concentrations to the appropriate wells.
-
Add T-cell activation stimuli (e.g., coated anti-CD3 and soluble anti-CD28 antibodies) to all wells except for the unstimulated control.[10]
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Analyze the samples using a flow cytometer to measure the dilution of the cell proliferation dye, which corresponds to T-cell division.
-
In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of arginase inhibitors in a syngeneic mouse model.[11][12]
Materials:
-
Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, LLC Lewis lung carcinoma)
-
Immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Arginase inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the arginase inhibitor (e.g., by oral gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, twice daily).[11]
-
Administer the vehicle control to the control group.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
-
Endpoint:
-
Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., immune cell infiltration).
-
Conclusion
The development of dual ARG1/ARG2 inhibitors represents a promising strategy in cancer immunotherapy. Compounds like Numidargistat (CB-1158) and OAT-1746 (OATD-02) have demonstrated potent inhibition of both arginase isoforms, with OAT-1746 showing particularly high potency. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these and other novel arginase inhibitors. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of targeting arginase in cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CB-1158 (Numidargistat, INCB001158) | Arginase inhibitor | Probechem Biochemicals [probechem.com]
- 5. OAT-1746 (OATD-02) | Arginase inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Assay to Assess T-cell Inhibitory Properties of Myeloid Derived Suppressor Cells (MDSCs) Isolated from the Tumor Microenvironment of murine Glioma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Arginase Inhibitor 7
This guide provides essential safety protocols and logistical plans for the handling and disposal of Arginase inhibitor 7. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profiles of structurally similar compounds, such as piperidine derivatives, and general best practices for handling novel chemical inhibitors.
Pre-Handling and Preparation
Before working with this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the emergency procedures outlined in this document.
1.1. Engineering Controls:
-
Work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation systems should be regularly maintained to ensure proper function.
1.2. Personal Protective Equipment (PPE): A risk assessment is crucial for determining the specific PPE required.[1] At a minimum, the following should be worn when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects against splashes and airborne particles.[2][3] A face shield provides additional protection when handling larger quantities or during procedures with a high risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides protection against skin contact. Double gloving is recommended.[4] Gloves should be changed immediately if contaminated, compromised, or when work is complete.[4] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-toe Shoes | --- | Prevents exposure from spills. |
| Respiratory Protection | Respirator (if required) | N95 or higher | May be necessary for procedures that could generate significant dust or aerosols, based on a risk assessment. |
Safe Handling Procedures
Adherence to standard laboratory safety practices is paramount.
2.1. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Do not inhale dust or aerosols. Minimize the generation of dust when handling the solid compound.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers tightly closed when not in use.
2.2. Weighing and Solution Preparation:
-
Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the inhibitor to the solvent slowly to avoid splashing.
-
Use appropriate glassware and ensure it is clean and dry before use.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department. Ensure proper PPE is worn during cleanup. |
Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
4.1. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
Label the container clearly with the chemical name, concentration, and hazard information.
4.2. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with all local, state, and federal regulations.[6]
-
Collect waste in designated, labeled, and sealed containers.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contaminated PPE and lab supplies should also be disposed of as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
